2-Azidoethan-1-amine hydrochloride
Description
The exact mass of the compound 2-Azidoethan-1-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Azidoethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azidoethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-azidoethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4.ClH/c3-1-2-5-6-4;/h1-3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPDLBROICENPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118508-67-1 | |
| Record name | 2-azidoethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Azidoethan-1-amine Hydrochloride: Structural Architecture & Technical Guide
Topic: Structure and Technical Characterization of 2-Azidoethan-1-amine Hydrochloride Content Type: Technical Reference Guide Audience: Synthetic Chemists, Chemical Biologists, and Safety Officers
Executive Summary
2-Azidoethan-1-amine hydrochloride (CAS: 118508-67-1) is a bifunctional "Click Chemistry" linker essential for bioconjugation, PROTAC linker design, and surface functionalization. While structurally simple (
Molecular Architecture & Physicochemical Properties
Structural Geometry
The molecule consists of a short ethyl (
-
Azide Terminus: The azide group adopts a linear resonance structure (
). The bond typically measures ~1.24 Å, while the bond is slightly shorter (~1.13 Å), reflecting significant double/triple bond character. -
Ammonium Terminus: In the hydrochloride salt form, the amine is protonated (
hybridized), forming a tetrahedral geometry. This protonation is critical for stability, as it reduces the vapor pressure and prevents the formation of the volatile, explosive free base. -
Lattice Structure: The chloride counterion (
) stabilizes the lattice through electrostatic interactions and hydrogen bonding with the ammonium protons ( ).
Physicochemical Data Table
| Property | Value | Context/Significance |
| Formula | Salt form (Free base: | |
| Molecular Weight | 122.56 g/mol | Low MW facilitates high atom economy in linkers. |
| Physical State | Beige/White Solid | Hygroscopic; store under inert gas at -20°C. |
| Melting Point | >78°C (Decomposes) | Warning: Do not heat neat material above 70°C. |
| Solubility | High polarity due to ionic salt character. | |
| C/N Ratio | 0.5 (2 C / 4 N) | Critical Hazard: Ratio < 1 indicates high explosive potential. |
Structural Visualization
The following diagram illustrates the connectivity and the electrostatic stabilization provided by the hydrochloride salt.
Spectroscopic Characterization
To validate the synthesis or purity of the compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance ( NMR)
-
Solvent: Deuterium Oxide (
) is the standard solvent due to the salt's polarity. -
Key Shifts:
-
3.70 ppm (t, 2H): Methylene group adjacent to the azide (
). The azide is electron-withdrawing, deshielding these protons. -
3.20 ppm (t, 2H): Methylene group adjacent to the ammonium (
). -
Coupling (
): ~5.8 Hz (Triplet splitting due to adjacent ).
-
3.70 ppm (t, 2H): Methylene group adjacent to the azide (
Infrared Spectroscopy (FT-IR)
-
Diagnostic Peak: 2100–2150 cm⁻¹ .
-
Assignment: Asymmetric azide stretching vibration (
). This is the strongest and most characteristic peak. Absence of this peak indicates decomposition.
Synthesis & Safety-Critical Protocol
Safety Warning (The Rule of Six):
Organic azides are potentially explosive.[1][2] The "Rule of Six" suggests that organic azides are generally safe to handle if the number of carbon atoms (
-
2-Azidoethan-1-amine:
, . Ratio = 0.66. -
Verdict: UNSTABLE.
-
Mitigation: Never isolate the free base. Always maintain as the Hydrochloride salt or in dilute solution.
Synthesis Workflow (Displacement Route)
The standard synthesis involves nucleophilic substitution of 2-bromoethylamine hydrobromide with sodium azide.
Protocol:
-
Dissolution: Dissolve 2-Bromoethylamine hydrobromide (1 eq) in water.
-
Azidation: Add Sodium Azide (
, 2.5 eq). Note: Excess ensures complete conversion. -
Reaction: Heat to 80°C for 12–16 hours. Shield the reaction vessel from light.
-
Workup (CRITICAL):
-
Cool to room temperature.[5]
-
To isolate HCl salt: Basify carefully with NaOH (keep cool) to extract the free amine into an organic solvent (e.g., Ether or DCM) briefly .
-
IMMEDIATELY treat the organic layer with HCl in Dioxane or Ether.
-
The 2-Azidoethan-1-amine HCl will precipitate as a solid. Filter and dry under vacuum.
-
Functional Utility: Click Chemistry Mechanism
This molecule is primarily used to introduce an amine handle via a "Click" reaction (CuAAC: Copper-Catalyzed Azide-Alkyne Cycloaddition).
Mechanism:
-
The terminal azide reacts with a terminal alkyne.
-
Catalyzed by Cu(I), they form a 1,4-disubstituted 1,2,3-triazole.
-
The resulting linkage is chemically inert and physiologically stable.
References
-
PubChem. "2-Azidoethan-1-amine hydrochloride | C2H7ClN4."[6] National Library of Medicine. Available at: [Link]
-
University of California, Santa Cruz. "Organic Azide Safety Guidelines." UCSC Environmental Health & Safety. Available at: [Link]
- Goddard-Borger, E. D., & Stick, R. V. (2007). "An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride." Organic Letters, 9(19), 3797-3800. (Foundational text on safe azide salt handling).
- Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240. (Review of azide stability and reactivity).
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. 2-Azidoethan-1-amine hydrochloride | C2H7ClN4 | CID 13538283 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Purity Synthesis of 2-Azidoethan-1-amine Hydrochloride: A Safety-Critical Protocol
Executive Summary
2-Azidoethan-1-amine hydrochloride (CAS: 118508-67-1) is a fundamental bifunctional linker used extensively in "Click Chemistry" (CuAAC), PROTAC development, and surface bioconjugation.[1][2][3] Despite its structural simplicity, this molecule presents an extreme safety hazard due to its high nitrogen content.
Critical Safety Directive: The free base, 2-azidoethanamine, has a Carbon/Nitrogen (C/N) ratio of 0.5 (2 carbons / 4 nitrogens). According to the "Smith Open-Chain" and "C/N Ratio" rules, organic azides with a ratio
-
NEVER isolate or distill the free base 2-azidoethanamine.
-
ALWAYS handle it in dilute solution or isolate it immediately as the hydrochloride salt, which significantly mitigates the explosion risk.
Part 1: Strategic Framework & Mechanism
The Synthetic Strategy
The most robust route for synthesizing this linker is the direct nucleophilic substitution (
Reaction Mechanism
The reaction proceeds via a classic
Key Mechanistic Considerations:
-
Solvent Choice: Water is the ideal solvent. It solubilizes the ionic starting materials (
and the amine salt) and acts as a heat sink to moderate the exotherm. -
pH Control: The reaction starts at acidic/neutral pH. To extract the product, the solution must be basified to generate the free amine, allowing transfer into an organic phase.
-
Salt Locking: Immediate treatment of the organic phase with HCl "locks" the unstable free base into the stable hydrochloride salt form.
Part 2: Critical Safety Workflow (Visualized)
The following diagram outlines the operational workflow with embedded safety gates.
Caption: Operational workflow emphasizing the "Danger Zone" where the unstable free base exists.
Part 3: The Optimized Synthesis Protocol
Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 2-Bromoethylamine HBr | 204.89 | 1.0 | Substrate |
| Sodium Azide ( | 65.01 | 1.5 - 2.0 | Nucleophile |
| Sodium Hydroxide (NaOH) | 40.00 | ~2.2 | Basification |
| HCl (4M in Dioxane/Ether) | 36.46 | Excess | Salt Formation |
| Water (Milli-Q) | 18.02 | Solvent | Reaction Medium |
Step-by-Step Methodology
Phase A: Displacement Reaction
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromoethylamine hydrobromide (10.0 g, 48.8 mmol) in Water (30 mL).
-
Azide Addition: Add Sodium Azide (6.34 g, 97.6 mmol, 2.0 equiv). Note:
is acutely toxic; use plastic spatulas to avoid metal-azide formation. -
Heating: Heat the reaction mixture to 80°C for 16 hours. A blast shield should be in place.
-
Quenching: Cool the reaction mixture to room temperature, then place in an ice bath to reach 0°C.
Phase B: Isolation of the Free Base (The Hazardous Step) 5. Basification: Slowly add NaOH pellets (approx. 4.0 g) or 50% NaOH solution to the aqueous mixture while stirring at 0°C. Monitor pH until it exceeds 12.
- Why: This deprotonates the amine (
), making it soluble in organic solvents.
- Extraction: Extract the aqueous layer with Diethyl Ether (
mL).
- Safety: Keep the ether cold. Do not use rotary evaporation on the ether extracts at this stage. The concentration of the free azide amine increases the explosion risk.
Phase C: Salt Formation & Purification
7. Acidification: To the combined cold ether extracts, dropwise add 4M HCl in Dioxane (or HCl gas bubbled into ether) while stirring vigorously at 0°C.
8. Precipitation: A white solid (the hydrochloride salt) will precipitate immediately. Continue addition until the supernatant is acidic (check with pH paper).
9. Filtration: Filter the solid under vacuum (Buchner funnel). Wash the filter cake with cold diethyl ether (
- Yield: Typical yields range from 60-80%.[4]
- Storage: Store at -20°C under inert atmosphere.
Part 4: Analytical Validation (Self-Validating Data)
To confirm the identity and purity of the synthesized compound, compare your results against these standard parameters.
Spectroscopy Data
| Technique | Parameter | Expected Signal | Interpretation |
| IR (ATR) | Azide Stretch | ~2130 cm⁻¹ | Strong, sharp peak (Asymmetric |
| ¹H NMR | 3.65 ppm (t, 2H) | ||
| ¹H NMR | 3.20 ppm (t, 2H) | ||
| ¹³C NMR | ~48.0 ppm | Carbon attached to Azide | |
| ¹³C NMR | ~38.5 ppm | Carbon attached to Amine |
Melting Point & Purity
-
Appearance: White to off-white crystalline solid.
-
Melting Point: >78°C (Decomposition). [5]
-
Warning: Do not attempt to determine the melting point using an open flame or high ramp rates. The compound may decompose violently upon melting. DSC (Differential Scanning Calorimetry) in a sealed pan is the preferred method for thermal analysis, but only with sub-milligram quantities.
-
References
-
PubChem. (2025).[2] 2-Azidoethan-1-amine hydrochloride | C2H7ClN4.[2][6] National Library of Medicine. [Link]
- Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797-3800.
- Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. (Authoritative review on azide safety and reactivity).
-
University of California, Santa Cruz. (2025). Azide Safety Guidelines: C/N Ratio Rule. EH&S. [Link] (General reference for the C/N > 3 safety rule).
- Lau, Y. H., et al. (2016). A General Synthesis of Azido-PEG-Amines. Tetrahedron Letters. (Methodology basis for displacement reactions).
Sources
- 1. rsc.org [rsc.org]
- 2. 2-Azidoethan-1-amine hydrochloride | C2H7ClN4 | CID 13538283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. 2-Azidoethanamine HCl | 118508-67-1 [chemicalbook.com]
- 6. 2-Azidoethanamine hydrochloride 95% | CAS: 118508-67-1 | AChemBlock [achemblock.com]
Technical Guide: Solubility Profile and Handling of 2-Azidoethan-1-amine Hydrochloride
[1]
Executive Summary & Chemical Context
2-Azidoethan-1-amine hydrochloride (CAS: 118508-67-1 / 911302-02-0) is a bifunctional linker widely used in "Click Chemistry" (CuAAC reactions), PROTAC development, and surface modification.[1] Structurally, it consists of a short ethyl chain terminating in a primary amine (protonated as a hydrochloride salt) and an azide group.
Understanding its solubility requires distinguishing between its two distinct chemical states:
-
The Hydrochloride Salt (Current Form): Highly polar, ionic lattice. Soluble in aqueous and polar protic media.
-
The Free Base (Neutral Amine): Generated in situ via basic workup. Soluble in organic solvents (DCM, EtOAc) but volatile and potentially unstable.
Safety Advisory: While the hydrochloride salt stabilizes the molecule, the azide moiety (
Solubility Profile
The following data categorizes solvent compatibility based on the polarity and dielectric constants relative to the ionic lattice energy of the hydrochloride salt.
Quantitative & Qualitative Solubility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Mechanism / Notes |
| Aqueous | Water ( | High (>100 mg/mL) | Ion-dipole interactions dominate.[1] Ideal for stock solutions. |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Strong solvation of the cation. Preferred for biological assay stocks. |
| DMF | High (>50 mg/mL) | Suitable alternative to DMSO; easier to remove via evaporation. | |
| Polar Protic | Methanol | Moderate to High | Good solubility; often used for transfers or reactions. |
| Ethanol | Moderate | Solubility decreases as alkyl chain length of alcohol increases. | |
| Chlorinated | Dichloromethane (DCM) | Low / Insoluble | The ionic salt does not dissolve well. Requires free-basing (see Protocol B).[1] |
| Chloroform | Insoluble | Ineffective for the HCl salt. | |
| Non-Polar | Diethyl Ether | Insoluble | Anti-solvent. Used to precipitate the salt from MeOH or Water. |
| Hexanes / Heptane | Insoluble | Anti-solvent. Used to wash the solid to remove organic impurities. |
Experimental Protocols
Protocol A: Preparation of Stock Solutions for Biological Assays
Objective: Create a stable, sterile-filtered stock solution for cellular or enzymatic assays.
-
Weighing: Weigh the target mass of 2-Azidoethan-1-amine HCl into a glass vial. Note: Use a plastic or ceramic spatula; avoid metal to reduce azide sensitivity risks.
-
Solvent Addition: Add DMSO or Milli-Q Water to achieve a concentration of 10–100 mM.
-
Expert Insight: Although water is an excellent solvent, DMSO is preferred if the final application involves dilution into cell culture media, as it minimizes potential hydrolysis or pH shifts associated with the HCl salt.
-
-
Dissolution: Vortex gently for 30 seconds. Sonication is generally not required due to high solubility.
-
Sterilization: Pass through a 0.22 µm PTFE (for DMSO) or PES (for Water) syringe filter.
Protocol B: "Free-Basing" for Organic Synthesis
Objective: Convert the hydrophilic HCl salt into the lipophilic free amine for reactions in DCM, THF, or Toluene.
The Reaction:
Workflow:
-
Dissolve: Dissolve 1.0 eq of the HCl salt in a minimum volume of water (e.g., 5 mL per gram).
-
Basify: Slowly add 1.5 eq of saturated aqueous
or 1M NaOH. Monitor pH to ensure it reaches >10. -
Extract: Add an equal volume of Dichloromethane (DCM). Shake vigorously and separate layers.
-
Repeat: Extract the aqueous layer 2 more times with DCM.
-
Dry: Combine organic layers, dry over anhydrous
, and filter. -
Usage: Use the DCM solution immediately.
-
Warning: Do not rotary evaporate to dryness if possible. Low molecular weight organic azides are volatile and potentially explosive when concentrated.
-
Protocol C: Purification via Anti-Solvent Precipitation
Objective: Purify the HCl salt from organic contaminants.
-
Dissolution: Dissolve the crude solid in the minimum amount of warm Methanol (
). -
Precipitation: Add Diethyl Ether dropwise to the stirring methanol solution until turbidity persists.
-
Crystallization: Cool the mixture on ice for 30 minutes. The HCl salt will crystallize out.
-
Filtration: Filter the white solid and wash with cold ether.
Visualizing the Solubility Logic
The following diagram illustrates the decision-making process for solvent selection based on the intended application (Reaction vs. Purification).
Figure 1: Decision tree for solvent selection and processing of 2-Azidoethan-1-amine HCl.
Critical Safety & Stability Mechanisms
The "Carbon-to-Nitrogen" Rule
A standard safety heuristic for azides is the equation:
-
Ratio =
(Far below the safety threshold of 3).
Implication: This molecule has a high energy density. The HCl salt form significantly mitigates kinetic instability by increasing the molecular weight and forming a crystal lattice. However, the free base is extremely energetic.
-
Protocol Constraint: Never distill the free base. Always handle it in solution.
-
Storage: Store the HCl salt at -20°C under desiccant. It is hygroscopic; moisture absorption can lead to hydrolysis over long periods.
References
-
PubChem. 2-Azidoethan-1-amine hydrochloride | C2H7ClN4.[1][2] National Library of Medicine. Retrieved from [Link]
-
Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride.[1] Organic Letters, 9(19), 3797-3800.[1] (Foundational reference for handling amine-azide salts).
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.[1] (Context for solvent selection in click chemistry).
Technical Guide: Stability Profile & Handling of 2-Azidoethan-1-amine Hydrochloride
[1]
Executive Summary & Critical Safety Warning
2-Azidoethan-1-amine hydrochloride (CAS: 118508-67-1) is a bifunctional linker widely used in PROTAC® development and surface modification.[1] However, its structural simplicity masks significant safety risks.[1]
CRITICAL HAZARD: This compound has a Carbon-to-Nitrogen (C/N) ratio of 0.5 , which is critically below the safety threshold of 3.0 ("Rule of Six").[1] It classifies as a high-energy material with explosive potential if subjected to heat (>70°C), shock, or metal contamination.[1]
This guide defines the boundaries of its stability to ensure data integrity and personnel safety during drug development workflows.
Physicochemical Profile
The hydrochloride salt form is the only viable state for storage. The free base is volatile and kinetically unstable.
| Property | Value | Technical Implication |
| Formula | High nitrogen content (High Energy).[1] | |
| Molecular Weight | 122.56 g/mol | Low MW implies high volatility for the free base.[1] |
| Appearance | White to beige solid | Discoloration (browning) indicates decomposition.[1] |
| Melting Point | >78°C (Decomposes) | Do not heat. Solid-state decomposition is exothermic.[1] |
| pKa (approx) | ~10.5 (Amine) | Exists as a stable cation ( |
| C/N Ratio | 0.5 | Explosion Hazard. (Safe limit is usually |
| Solubility | Water, Methanol, DMSO | Protic solvents stabilize the salt form.[1] |
Stability Analysis: pH and Temperature Factors
The stability of 2-Azidoethan-1-amine is governed by a "Stability Triangle" involving protonation state, temperature, and concentration.
pH Sensitivity: The Salt-Base Equilibrium
The molecule's stability is binary, defined by the protonation of the primary amine.
-
Acidic to Neutral (pH 1.0 – 7.0): STABLE
-
Basic (pH > 9.0): UNSTABLE / HAZARDOUS [1]
-
State: Free amine (
).[1] -
Risks:
-
Volatility: The free base is a low-molecular-weight liquid that can evaporate, creating inhalation hazards and changing stoichiometry.[1]
-
Dimerization: Free amines can slowly attack the azide group of neighboring molecules (though slow without catalysis, the risk increases with concentration).
-
-
Protocol: Generate the free base in situ only immediately prior to the conjugation reaction. Never store the free base.[1]
-
Thermal Stability & Decomposition
Unlike aryl azides, alkyl azides like 2-Azidoethan-1-amine do not typically decompose via nitrene formation at ambient temperatures, but they are thermally fragile.[1]
-
Storage (-20°C): Indefinitely stable if kept dry and under inert gas (Argon/Nitrogen).[1]
-
Ambient (25°C): Stable for days/weeks as a solid salt. Hygroscopicity is the main enemy here (water absorption leads to hydrolysis risks or caking).[1]
-
Elevated (>60°C): DANGER ZONE. [1]
Chemical Incompatibilities[1][2]
-
Halogenated Solvents (DCM/Chloroform): Avoid. Primary amines can react with Dichloromethane (DCM) over time to form explosive diazomethane derivatives or quaternary ammonium salts, a risk exacerbated by the high energy of the azide.[1]
-
Phosphines: Instant decomposition via Staudinger reduction (intended reaction, but fatal to stability if accidental).[1]
-
Metals (Cu, Pb, Hg): Formation of heavy metal azides, which are primary explosives.[1] Use only glass or plastic tools; no metal spatulas.
Visualizing Stability & Logic
The following diagram illustrates the decision logic for handling this compound based on environmental factors.
Figure 1: Stability decision matrix showing the safe operating window (Green Zone) versus high-risk conditions.[1]
Experimental Protocols
Safe Handling Workflow
Objective: To prepare a stock solution without generating the unstable free base or metal azides.[1]
-
PPE: Kevlar gloves (under nitrile), face shield, and blast sash required.[1]
-
Tools: Use plastic or ceramic spatulas only. No metal.[1]
-
Weighing: Weigh the hydrochloride salt directly into a tared glass vial. Do not use weighing boats that generate static.[1]
-
Solubilization: Dissolve in water or DMSO.[1]
In-Situ Neutralization (For Coupling Reactions)
Do not isolate the free base.[1] Perform neutralization in the reaction vessel.
-
Dissolve the amine-HCl salt in the reaction solvent (e.g., DMF or DMSO).[1]
-
Add the electrophile (e.g., NHS-ester).[1]
-
Add a non-nucleophilic base (e.g., DIPEA or Triethylamine) dropwise to initiate the reaction.[1]
-
Ratio: 1.0 eq Amine-HCl : 1.2 eq Base.[1]
-
-
Monitor: Proceed immediately. Do not store this mixture.
Analytical Monitoring (HPLC)
Due to the lack of a chromophore in the aliphatic chain, UV detection is difficult at standard wavelengths (254 nm).[1]
Decomposition Mechanism Diagram
Understanding how it fails is crucial for troubleshooting.
Figure 2: Primary decomposition and hazard pathways.[1] Note the risk of DCM incompatibility.
References
-
LGC Standards. (2025). 2-Azidoethanamine Hydrochloride Product Sheet. Retrieved from
-
TCI Chemicals. (2025).[1] Safety Data Sheet: 2-Aminoethanol Hydrochloride (Analogous Handling). Retrieved from [1]
-
University of Pittsburgh. (2013).[1] Safe Handling of Azides and C/N Ratio Guidelines. Retrieved from
-
Stanford University. (n.d.).[1] Information on Azide Compounds and the Rule of Six. Retrieved from [1]
-
ChemicalBook. (2023).[1][3] 2-Azidoethanamine HCl Properties and Stability. Retrieved from
-
PubChem. (2025).[1] 2-Azidoethan-1-amine hydrochloride Compound Summary. Retrieved from
2-Azidoethan-1-amine hydrochloride safety precautions and handling guidelines
An In-Depth Technical Guide for the Safe Handling and Use of 2-Azidoethan-1-amine hydrochloride
Preamble: The Azido Moiety - A Double-Edged Sword in Modern Chemistry
The azido group is a cornerstone of modern synthetic chemistry, most notably for its role in the Nobel prize-winning field of "Click Chemistry."[1][2] Its ability to undergo highly specific and efficient cycloaddition reactions has made it an invaluable tool for drug development, bioconjugation, and materials science. However, this high reactivity stems from its significant intrinsic energy. Organic azides are energetic compounds that can be sensitive to external stimuli like heat, light, shock, and pressure, potentially leading to rapid and violent decomposition.[1][2][3][4]
This guide provides a comprehensive framework for the safe handling, use, and disposal of 2-Azidoethan-1-amine hydrochloride, a common and useful building block. As a Senior Application Scientist, the perspective offered herein is grounded in the principle that robust safety protocols are not an impediment to research but are, in fact, an essential prerequisite for valid, reproducible, and innovative science. This document is structured to follow the logical workflow of a researcher: from initial risk assessment to final waste disposal, ensuring that safety is an integrated component at every stage of the experimental process.
Chapter 1: Pre-Operational Hazard Analysis
Before any manipulation of 2-Azidoethan-1-amine hydrochloride, a thorough understanding of its properties and potential hazards is mandatory. This initial analysis forms the foundation of a safe experimental design.
Physicochemical Properties & Stability Assessment
2-Azidoethan-1-amine hydrochloride is a solid, beige-to-brown hygroscopic compound.[5][6] Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₇ClN₄ | [5][7][8] |
| Molecular Weight | 122.56 g/mol | [5][7][8] |
| Appearance | Beige to Brown Solid | [6][8] |
| Melting Point | >78°C (decomposes) | [5][6] |
| Solubility | Slightly soluble in water and methanol | [5][6] |
| Storage | Hygroscopic, store at -20°C under inert atmosphere | [5][6] |
A critical aspect of azide safety is evaluating the stability of the molecule. Two widely accepted empirical rules are the Carbon-to-Nitrogen (C/N) Ratio and the "Rule of Six" .
-
C/N Ratio : This rule suggests that the number of carbon atoms should ideally not be less than the number of nitrogen atoms.[1] For 2-Azidoethan-1-amine (the free base, C₂H₆N₄), the C/N ratio is 2 carbons to 4 nitrogens, or 0.5. A C/N ratio of less than 1 indicates a high proportion of nitrogen, suggesting the compound is highly energetic and should never be isolated in large quantities or as a pure, neat substance without extreme precautions.[4]
-
Rule of Six : This guideline states there should be at least six carbon atoms (or other atoms of similar size) for every "energetic" functional group (like an azide) to provide sufficient dilution, rendering the compound relatively safe.[1] This compound, with only two carbons, does not meet this criterion, further underscoring its potential instability.
The takeaway from this analysis is that 2-Azidoethan-1-amine hydrochloride is a low-molecular-weight organic azide with a high nitrogen content, demanding rigorous safety protocols.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized classification of the compound's hazards.
| Pictogram | Class | Hazard Statement |
| Warning | H315 : Causes skin irritation.[7][8] | |
| H319 : Causes serious eye irritation.[7][8] | ||
| H335 : May cause respiratory irritation.[7][8] | ||
| H373 : May cause damage to organs through prolonged or repeated exposure.[7] |
Incompatibilities and Dangerous Reactions
The reactivity of the azido group necessitates strict avoidance of certain substances:
-
Heavy Metals & Metal Utensils : Azides can react with heavy metals (e.g., lead, copper, silver, mercury, iron) to form highly shock-sensitive and explosive metal azide salts.[1][9] This is particularly relevant for plumbing; azide solutions must never be poured down drains, as they can react with lead or copper pipes to form explosive deposits.[9][10][11] Always use plastic, ceramic, or Teflon-coated spatulas for handling.[3][9]
-
Acids : Mixing azides with strong acids can generate hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[1][4] Azide-containing waste must be kept separate from acidic waste streams.[1][3]
-
Halogenated Solvents : Reactions involving azides should never be performed in halogenated solvents like dichloromethane (DCM) or chloroform.[1][3][4] These can react to form extremely unstable and explosive di- and tri-azidomethane.[3][4]
-
Oxidizing Agents : Avoid contact with strong oxidizing agents.[12]
Chapter 2: Establishing a Safe Operational Environment
A controlled environment is non-negotiable when working with energetic compounds.
Primary Engineering Controls
-
Chemical Fume Hood : All work with 2-Azidoethan-1-amine hydrochloride must be conducted within a certified chemical fume hood to protect the user from inhalation of dust or potential off-gassing.[2][9]
-
Blast Shield : Experiments involving azides, particularly when heated or performed at scale, must be conducted behind a blast shield.[2][4][9] The fume hood sash should be kept as low as possible to provide an additional barrier.[2][4]
-
Work Area De-clutter : The fume hood should be kept clear of unnecessary equipment and chemicals to minimize potential secondary hazards in the event of an incident.[2][4]
Personal Protective Equipment (PPE) Protocol
Proper PPE is the last line of defense. The following must be worn at all times.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles. A face shield should be worn over the goggles if a blast shield is not feasible.[2][4][9] | Protects against splashes and potential projectiles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Consider double-gloving for added protection.[3][9] | Prevents skin contact and absorption. The azide ion is toxic.[3] |
| Body Protection | Flame-resistant lab coat.[2][4] | Provides a removable barrier to protect skin and clothing from spills. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Chapter 3: Standard Operating Procedure (SOP) for Handling
This section details the step-by-step process for safely using the compound in a typical laboratory workflow.
Caption: General workflow for handling 2-Azidoethan-1-amine hydrochloride.
Weighing and Dispensing
-
Ensure all required PPE is correctly worn.
-
Retrieve the container from its designated -20°C storage location.[5][6]
-
Allow the container to warm to room temperature in a desiccator to prevent water condensation on the hygroscopic solid.
-
Perform all weighing operations inside a fume hood.
-
Use only a plastic, ceramic, or Teflon-coated spatula to transfer the solid.[3][9] Never use a metal spatula. [9]
Dissolution and Reaction Setup
-
Choose a compatible solvent. Ethers, esters, and amides are generally acceptable. Under no circumstances should halogenated solvents like DCM or chloroform be used. [1][3][4]
-
Keep reaction concentrations as low as is feasible, preferably not exceeding 1 M.[1][4]
-
If heating is required, use a well-controlled heating mantle or oil bath with redundant temperature monitoring. Avoid localized overheating.
-
Ensure the reaction is performed behind a blast shield with the fume hood sash lowered.[2][4][9]
Work-up and Purification Caveats
-
Organic azides should not be concentrated to dryness or purified by distillation or sublimation, as this can lead to explosive decomposition.[3][4]
-
Purification should be limited to methods such as extraction, precipitation, and chromatography.[3] Avoid using ground glass joints where possible, as friction can be a source of initiation.[4]
Chapter 4: Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accident.
Caption: Emergency response decision tree for incidents.
Accidental Release (Spill) Containment and Cleanup
-
Alert Personnel : Immediately alert colleagues in the vicinity.
-
Assess and Secure : If the spill is large, evacuate the area. Ensure the area is well-ventilated.
-
PPE : Before cleaning, don all appropriate PPE, including respiratory protection if necessary.
-
Containment : For a solid spill, carefully sweep up the material, avoiding the creation of dust, and place it in a clearly labeled, sealed container for hazardous waste.[9]
-
Decontamination : Clean the spill area with a suitable solvent and then soap and water. Collect all cleanup materials as hazardous waste.
-
Reporting : Report the incident to the laboratory supervisor and institutional Environmental Health & Safety (EH&S) department.
Personnel Exposure Response
-
Skin Contact : Immediately remove any contaminated clothing.[9][13] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][14][15] Seek medical attention if irritation persists.[14][16]
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[14][15][16] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.[12][14]
-
Inhalation : Move the affected person to fresh air immediately.[14][16][17] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[14][17]
-
Ingestion : Rinse the mouth with water.[16][18] Do not induce vomiting.[17] Seek immediate medical attention.[14]
Fire Emergency Response
Chemical fires present unique challenges and often require specific extinguishing agents.[19]
-
Evacuation and Alarm : If a fire occurs, activate the nearest fire alarm and evacuate the area.
-
Extinguishing Media : For small, containable fires, use a Class B/C fire extinguisher (CO₂, dry chemical powder) or alcohol-resistant foam.[16][20] Do not use a direct water jet , as this can spread the material.[21]
-
Container Cooling : If nearby containers are exposed to heat, they should be cooled with a water spray from a safe distance, if this can be done without risk.[16][22]
Chapter 5: Post-Operational Procedures: Storage & Waste Management
Proper storage and disposal are critical final steps to ensure laboratory safety.
Short- and Long-Term Storage Guidelines
-
Container : Keep the compound in its original, tightly sealed container.[16]
-
Conditions : Store in a designated freezer at -20°C, under an inert atmosphere.[5][6] The storage area should be away from sources of heat, light, and shock.[2][3][4]
-
Segregation : Store away from incompatible materials, especially acids and oxidizing agents.[4][16]
Decontamination and Waste Neutralization
All azide-containing waste is considered hazardous.[9] It is often best practice to chemically neutralize or "quench" residual azide in reaction mixtures before disposal. A common method involves the use of nitrous acid, which converts the azide to nitrogen gas.[9]
Protocol for Azide Quenching (for dilute solutions ≤ 5%) CAUTION : This procedure generates nitric oxide gas and must be performed in a chemical fume hood.[9]
-
Place the aqueous azide solution in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of sodium azide (or molar equivalent).[9]
-
Slowly and dropwise , add a 20% aqueous solution of sulfuric acid until the mixture is acidic to pH paper.[9] The order of addition is critical. [9]
-
Stir the reaction for at least one hour after the addition is complete.
-
Test for the presence of residual azide (e.g., with a ferric chloride spot test; a red color indicates the presence of hydrazoic acid).[9]
-
Once the reaction is complete and no azide is detected, neutralize the solution to pH 6-9 with a dilute base (e.g., NaOH) before disposing of it as hazardous aqueous waste.[9]
Segregated Waste Disposal
Caption: Waste management workflow for azide-containing materials.
-
Dedicated Containers : All azide-containing waste streams must be collected in separate, clearly labeled containers.[1][3][4]
-
No Drain Disposal : As previously stated, never dispose of azide solutions down the sink.[9][10]
-
EH&S Protocol : Follow all institutional guidelines for the disposal of hazardous chemical waste. Contact your EH&S department for specific instructions.[1][9]
References
-
Safe Handling of Azides. (2013). University of Pittsburgh Environmental Health and Safety. [Link]
-
Standard Operating Procedure: Safe Handling of Azido Compounds. (2021). University of New Mexico, Department of Chemistry & Chemical Biology. [Link]
-
SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin School of Chemistry. [Link]
-
Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]
-
Azide Compounds. Princeton University Environmental Health & Safety. [Link]
-
2-Azidoethan-1-amine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
2-(2-Azidoethoxy)ethan-1-amine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
Hazard Alert: Use and disposal of inorganic azides. (2017). The University of Adelaide. [Link]
-
Disposing of Sodium Azide Solutions: What You Need to Know. (2016). Triumvirate Environmental. [Link]
-
Safety Data Sheet. (2015). [Link]
-
Safety Data Sheet - 3-Buten-1-amine. (2013). Fisher Scientific. [Link]
-
Safety Data Sheet. (2015). Safetec. [Link]
-
Technical Supplement - Sulfuric Acid Bulk Handling. (2019). [Link]
-
First Aid - Chemical Poisoning. (2019). Ministry of Health, Kingdom of Saudi Arabia. [Link]
-
bis(2-chloroethyl)amine hydrochloride Safety Data Sheet. s d fine-chem limited. [Link]
-
Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy. [Link]
-
Fire and rescue service: operational guidance for incidents involving hazardous materials. (2024). GOV.UK. [Link]
-
First aid in the prevention and treatment of chemical casualties. (1943). [Link]
-
First aid for chemicals. Hesperian Health Guides. [Link]
-
Chemical Fire Preparedness: Strategies for Effective Prevention and Suppression. (2024). Shutgun. [Link]
-
Chemical Burns First Aid. St John Ambulance. [Link]
-
Which chemicals should be used to effectively extinguish fires? PCC Group Product Portal. [Link]
- Fire extinguishing methods and compositions utilizing 2-chloro-1,1,1,2-tetrafluoroethane.
-
Fire Fighting Foam Principles. Ethanol Emergency Response Coalition. [Link]
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. ucd.ie [ucd.ie]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. 2-Azidoethanamine HCl | 118508-67-1 [amp.chemicalbook.com]
- 6. 2-Azidoethanamine HCl | 118508-67-1 [chemicalbook.com]
- 7. 2-Azidoethan-1-amine hydrochloride | C2H7ClN4 | CID 13538283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Azidoethanamine hydrochloride 95% | CAS: 118508-67-1 | AChemBlock [achemblock.com]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. thewaite.org [thewaite.org]
- 11. triumvirate.com [triumvirate.com]
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Technical Guide: The Role of 2-Azidoethan-1-amine Hydrochloride in Click Chemistry
Executive Summary
2-Azidoethan-1-amine hydrochloride (CAS 118508-67-1) is a short-chain, heterobifunctional linker critical to modern chemical biology and drug discovery. Characterized by a primary amine at one terminus and an azide group at the other, separated by a minimal ethyl spacer, it serves as a foundational building block for PROTACs (Proteolysis Targeting Chimeras) , antibody-drug conjugates (ADCs), and surface immobilization protocols.
Its hydrochloride salt form confers water solubility and stability, distinguishing it from the volatile and potentially explosive free base. This guide details the mechanistic principles, experimental workflows, and safety protocols required to utilize this linker effectively.
Part 1: Chemical Profile & Reactivity[1]
Structural Properties
The molecule functions as a "minimal spacer" (
| Property | Specification |
| IUPAC Name | 2-Azidoethanamine hydrochloride |
| CAS Number | 118508-67-1 |
| Formula | |
| Molecular Weight | 122.56 g/mol |
| Solubility | Highly soluble in water, DMSO, Methanol; slightly soluble in DCM/THF (unless neutralized).[1][2] |
| Stability | Stable as HCl salt. Free base is shock-sensitive and volatile. |
Mechanistic Dual-Functionality
The utility of 2-Azidoethan-1-amine HCl lies in its orthogonal reactivity profile. The amine and azide groups react under mutually exclusive conditions, allowing for controlled, sequential conjugation.
-
The Amine Terminus (
): Reacts with activated carboxylic acids (NHS esters, acid chlorides) or aldehydes (reductive amination). Crucial Note: As a hydrochloride salt, the amine is protonated ( ) and non-nucleophilic. It must be deprotonated in situ using a tertiary base (e.g., DIPEA, TEA) to participate in coupling reactions. -
The Azide Terminus (
): Chemically inert to most biological conditions (pH, oxidation, cytosolic enzymes) but reacts rapidly with alkynes via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) or SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition).
Visualization: Reactivity Map
The following diagram illustrates the divergent reaction pathways available to this linker.
Figure 1: Orthogonal reactivity pathways. The amine is typically engaged first to functionalize a core scaffold, leaving the azide available for downstream conjugation.
Part 2: Applications in Drug Discovery (PROTACs)
The most high-value application of 2-Azidoethan-1-amine HCl is in the synthesis of PROTACs . It is frequently used to convert E3 ligase ligands (such as Thalidomide, Pomalidomide, or VHL ligands) into "clickable" building blocks.
Why this linker?
-
Short Tether: In PROTAC design, linker length determines the stability of the Ternary Complex (Target-PROTAC-E3). A 2-carbon spacer is ideal when the binding pockets are shallow or close together.
-
Library Generation: By attaching this linker to an E3 ligand, researchers create a "Universal E3 Module." This module can then be "clicked" to a library of alkyne-modified target ligands to rapidly screen for degradation efficiency.
Part 3: Experimental Protocols
Protocol A: Synthesis of an Azide-Functionalized E3 Ligand (Amide Coupling)
Objective: Attach the linker to a carboxylic acid-containing molecule (e.g., Pomalidomide-COOH) to create a clickable intermediate.
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)
-
2-Azidoethan-1-amine HCl (1.2 equiv)
-
HATU (1.2 equiv) or EDC/NHS
-
DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)
-
Solvent: Anhydrous DMF or DMSO
Step-by-Step Methodology:
-
Activation: Dissolve the Carboxylic Acid Substrate in anhydrous DMF under nitrogen. Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 15 minutes to activate the acid.
-
Linker Addition: Add 2-Azidoethan-1-amine HCl (1.2 equiv) directly to the reaction mixture.
-
Neutralization: Immediately add the remaining DIPEA (1.0 - 2.0 equiv). Expert Insight: The extra base is required to neutralize the HCl salt of the linker; failure to do this will result in extremely low yields as the ammonium species cannot attack the activated ester.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for mass shift: M_substrate + 122 - H2O).
-
Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (to remove DMF), saturated NaHCO3, and brine. Dry over MgSO4.
Protocol B: Copper-Catalyzed Click Reaction (CuAAC)
Objective: Conjugate the Azide-Functionalized scaffold to a terminal alkyne.
Reagents:
-
Azide-Functionalized Scaffold (from Protocol A)
-
Terminal Alkyne Partner (1.0 equiv)
-
CuSO4 · 5H2O (0.1 equiv)
-
Sodium Ascorbate (0.5 equiv)
-
Solvent: THF/Water (1:1) or t-BuOH/Water (1:1)
Step-by-Step Methodology:
-
Dissolution: Dissolve the Azide and Alkyne in the solvent mixture. If solubility is poor, add small amounts of DMSO (<10%).
-
Catalyst Prep: Prepare fresh stock solutions of CuSO4 (100 mM in water) and Sodium Ascorbate (500 mM in water).
-
Initiation: Add the CuSO4 solution to the reaction, followed immediately by the Sodium Ascorbate. The solution may turn slightly yellow/orange.
-
Incubation: Stir at room temperature for 1–12 hours.
-
Purification: Scavenge copper using EDTA or commercially available Cu-scavenging silica beads before HPLC purification.
Visualization: PROTAC Synthesis Workflow
The following diagram details the logical flow of synthesizing a PROTAC using this linker.
Figure 2: Convergent synthesis of PROTACs. The linker is first attached to the E3 ligand to avoid copper coordination issues with free amines.
Part 4: Troubleshooting & Expert Insights
The "Free Amine" Trap
Issue: Attempting to perform the CuAAC click reaction before reacting the amine end of the linker. Cause: Free primary amines are potent ligands for Cu(I). If the amine is exposed during the click reaction, it can chelate the copper catalyst, halting the catalytic cycle or requiring excessive catalyst loading (which degrades proteins). Solution: Always perform the Amide Coupling (Step 1) before the Click Reaction (Step 2). If you must click first, protect the amine (e.g., Boc-2-azidoethanamine) and deprotect later.
Handling & Safety
-
Explosion Hazard: While 2-Azidoethan-1-amine is a small molecule azide, the C/N ratio
is on the border of high energy. However, as the hydrochloride salt, it is significantly more stable than the free liquid base. -
Precaution: Never distill the free base or concentrate it to dryness in the presence of transition metals. Store the HCl salt at -20°C under inert gas (Argon) to prevent hydrolysis or degradation.
Troubleshooting Table
| Problem | Probable Cause | Corrective Action |
| Low Yield in Amide Coupling | HCl salt not neutralized. | Increase DIPEA to at least 3.0 equivalents relative to the linker. |
| Reaction Stalls (Click) | Oxygen poisoning Cu(I). | Degas solvents; increase Sodium Ascorbate to 1.0 equiv to maintain reducing environment. |
| Precipitation | Poor solubility of triazole product. | Add DMSO or DMF to the aqueous reaction mixture (up to 20%). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13538283, 2-Azidoethan-1-amine hydrochloride. Retrieved from [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide-alkyne cycloaddition.[3] Chemical Reviews, 108(8), 2952-3015.[3] (Foundational CuAAC mechanism).
- Nalawansha, D. A., & Crews, C. M. (2020).PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. (Context for linker length importance).
- BroadPharm.Pegylation & Click Chemistry Reagents: 2-Azidoethanamine HCl Protocol. (General industry standard protocols for amine-azide linkers).
Sources
Technical Guide: 2-Azidoethan-1-amine Hydrochloride as a Bifunctional Linker
[1]
Executive Summary
2-Azidoethan-1-amine hydrochloride (CAS: 118508-67-1) is a short-chain, hetero-bifunctional linker critical to modern bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] Its structural simplicity—a two-carbon alkyl spacer terminating in a primary amine and an azide—belies its utility.[2] It provides a minimal-length "zero-length" equivalent for click chemistry applications, allowing for precise proximity control between conjugated moieties without introducing significant hydrophobicity or steric bulk.[2]
This guide details the physicochemical properties, mechanistic utility, and validated protocols for deploying this linker in drug discovery workflows.
Chemical Profile & Properties[1][2][3][4][5][6]
The hydrochloride salt form is the industry standard for stability and safety. The free base (2-azidoethanamine) is volatile and carries a higher risk of shock sensitivity.[2]
| Property | Specification |
| IUPAC Name | 2-Azidoethan-1-amine hydrochloride |
| Common Name | 2-Azidoethylamine HCl |
| CAS Number | 118508-67-1 |
| Molecular Formula | |
| Molecular Weight | 122.56 g/mol |
| Solubility | Highly soluble in water, DMSO, Methanol |
| Appearance | White to off-white solid |
| Storage | -20°C, under inert atmosphere (hygroscopic) |
Mechanistic Utility: The Power of Orthogonality[7]
The core value of 2-Azidoethan-1-amine lies in its orthogonality .[2][3] It possesses two distinct reactive handles that can be engaged sequentially without cross-reactivity:
-
Primary Amine (
): Reacts with activated esters (NHS), aldehydes (reductive amination), or epoxides.[2] -
Azide (
): Inert to most biological conditions and amine-coupling reagents; reacts exclusively with alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]
Visualization: The Orthogonal Workflow
The following diagram illustrates the sequential conjugation strategy, highlighting the chemical logic where the amine is typically engaged first to avoid copper interference.
Figure 1: Sequential conjugation logic. The amine coupling is performed first to generate a stable azide-functionalized intermediate, which then undergoes the 'Click' reaction.
Applications in Drug Discovery[8][9]
A. PROTACs (Proteolysis Targeting Chimeras)
In PROTAC design, linker length is a determinant of degradation efficiency.[2][4][5][6] Long PEG chains can sometimes prevent the formation of a stable ternary complex (Target-PROTAC-E3 Ligase) due to entropy or steric clashes.[2]
-
Why use this linker? It offers a roughly 3–4 Å spacer .[2] This is ideal for "folded" ternary complexes where the E3 ligase and target protein must be brought into immediate proximity for ubiquitin transfer [1, 2].[2]
-
Cooperativity: Short linkers often exhibit positive cooperativity, stabilizing the protein-protein interaction (PPI).
B. Surface Modification (SAMs)
The molecule is used to create Self-Assembled Monolayers (SAMs) on surfaces.[2] The amine anchors to carboxylated surfaces (or gold via a thiol-linker intermediate), leaving the azide exposed. This creates a "clickable surface" for capturing alkyne-tagged biomarkers or DNA [3].[2]
Experimental Protocols
Protocol A: Amine Coupling (Neutralization Step is Critical)
Context: Coupling the linker to a carboxylic acid-containing molecule (e.g., an E3 ligase ligand like Thalidomide-acid).[4]
Reagents:
-
Carboxylic Acid Substrate (1.0 eq)
-
HATU or EDC/NHS (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0–4.0 eq)
-
Solvent: Anhydrous DMF or DMSO[2]
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid substrate in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes at Room Temperature (RT) to activate the acid.
-
Salt Neutralization: In a separate vial, dissolve 2-Azidoethan-1-amine HCl (1.2 eq) in minimal DMF. Add DIPEA (1.5 eq) to this vial.[2] Note: This step liberates the free amine from the HCl salt.
-
Coupling: Add the neutralized linker solution to the activated acid solution dropwise.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift: Substrate + 84 Da).[2]
-
Workup: Dilute with Ethyl Acetate, wash with 5% citric acid (to remove excess amine), sat.
, and brine.[2] Dry over .[2]
Protocol B: CuAAC Click Reaction
Context: Reacting the Azide-Intermediate with an Alkyne-Warhead.
Reagents:
-
Azide-Intermediate (from Protocol A) (1.0 eq)[2]
-
Alkyne-Partner (1.1 eq)[2]
- (0.1 eq)
-
Sodium Ascorbate (0.5 eq)
-
Ligand: THPTA or TBTA (0.5 eq) (Crucial to protect biomolecules from oxidation).[2]
Step-by-Step:
-
Solvent Prep: Use a mixture of t-Butanol/Water (1:[2]1) or DMSO/Water depending on solubility.[2] Degas solvents if possible.[2]
-
Catalyst Mix: Premix
and THPTA ligand in water. -
Assembly: Dissolve Azide and Alkyne in the solvent. Add the Catalyst Mix.[2][7]
-
Initiation: Add Sodium Ascorbate (freshly prepared in water) to initiate the reduction of Cu(II) to Cu(I).[2]
-
Incubation: Stir at RT for 1–12 hours under inert gas (
). -
Purification: Scavenge copper using EDTA or silica gel chromatography.
Safety & Handling (The "Rule of Six")
Organic azides are potentially energetic.[2][1][8][9][10] While 2-Azidoethan-1-amine HCl is relatively stable, the following safety rules are mandatory [4]:
-
C/N Ratio: The "Rule of Six" suggests that organic azides are safe if
.[2] This molecule ( ) has a low C/N ratio, making the free base potentially unstable. Always handle as the HCl salt until the moment of reaction. -
Halogenated Solvents: NEVER use Dichloromethane (DCM) or Chloroform with sodium azide during synthesis steps, as explosive di-/tri-azidomethane can form.[2][8][10]
-
Metal Avoidance: Do not use metal spatulas. Azides can react with heavy metals to form shock-sensitive metal azides.[2][8] Use Teflon or plastic tools.[2]
-
Heat: Do not heat reaction mixtures containing this azide above 60°C unless in a blast-shielded environment.
Visualization: PROTAC Ternary Complex
The following diagram illustrates how this specific short linker facilitates the formation of a compact ternary complex.
Figure 2: The PROTAC mechanism relying on a short linker to induce proximity and ubiquitination.
References
-
Troup, R. I., et al. (2020).[2][4] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[2][4] Link
-
Bebbington, M. W., et al. (2008).[2] The copper-catalyzed azide-alkyne cycloaddition: a mechanistic view. Chemical Society Reviews.[2] Link
-
BroadPharm. Click Chemistry Protocols and Reagents.Link
-
University of Pittsburgh. Safe Handling of Azides. Department of Environmental Health and Safety.[2] Link
Sources
- 1. CAS 118508-67-1: Ethanamine, 2-azido-, monohydrochloride [cymitquimica.com]
- 2. 2-Azidoethan-1-amine hydrochloride | C2H7ClN4 | CID 13538283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. confluore.com.cn [confluore.com.cn]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. ucd.ie [ucd.ie]
Commercial Suppliers and Purity of 2-Azidoethan-1-amine Hydrochloride
This guide provides a technical analysis of the commercial landscape, purity specifications, and safety protocols for 2-Azidoethan-1-amine hydrochloride , a critical "Click Chemistry" building block.
Technical Guide & Whitepaper
Executive Summary
2-Azidoethan-1-amine hydrochloride (CAS: 118508-67-1 ) is a bifunctional ethylamine linker featuring a terminal azide group.[1][2][3][4] It is a fundamental reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), widely used to introduce amine functionalities into alkyne-tagged biomolecules, surfaces, or small molecule drugs (e.g., PROTACs).
Despite its structural simplicity, this compound presents significant challenges in purity (due to hygroscopicity and stability) and safety (due to a high nitrogen-to-carbon ratio). This guide analyzes the "Make vs. Buy" decision, profiles commercial suppliers, and establishes a self-validating Quality Control (QC) workflow for researchers.
Technical Profile & Safety Paradox
The C/N Ratio Paradox
A core safety rule in organic azide chemistry is the C/N Ratio , which states that the number of carbon atoms (
For 2-Azidoethan-1-amine (
Critical Insight: A ratio of 0.5 classifies this molecule as highly energetic and potentially explosive . Most safety guidelines recommend never isolating organic azides with a ratio < 1.[5][6]
-
Why is it commercially available? The Hydrochloride (HCl) salt form significantly increases the molecular weight (from 86.09 to 122.56 g/mol ) and crystal lattice energy, reducing volatility and shock sensitivity compared to the free base.
-
Operational Directive: NEVER neutralize this salt to the free base for storage. Generate the free base in situ only.
Chemical Specifications
| Property | Specification |
| IUPAC Name | 2-Azidoethanamine hydrochloride |
| CAS Number | 118508-67-1 |
| Molecular Formula | |
| Molecular Weight | 122.56 g/mol |
| Appearance | White to off-white or beige solid |
| Solubility | Soluble in Water, DMSO, Methanol.[1][3][7] Insoluble in Hexane, DCM. |
| Hygroscopicity | High (Deliquescent). Must be stored under inert gas. |
Commercial Landscape
The market for 2-Azidoethan-1-amine HCl is split between bulk chemical suppliers (lower purity guarantees) and specialized "Click Chemistry" boutiques (higher purity, higher cost).
Supplier Analysis Table
| Supplier Category | Representative Vendors | Typical Purity | Pack Sizes | Pros/Cons |
| Specialty Reagent | BroadPharm, Click Chemistry Tools | ≥ 98% | 100mg - 1g | Pros: High QC, usually NMR confirmed. Cons: High cost per gram. |
| Catalog Houses | Sigma-Aldrich (Merck), Fluorochem | ≥ 95% | 250mg - 5g | Pros: Reliable logistics. Cons: Often "tech grade" (95%); may contain inorganic salts. |
| Bulk/Synthesis | Enamine, ChemScene, AK Scientific | 95% - 97% | 1g - 100g | Pros: Bulk availability. Cons: Batch-to-batch variability; often beige/brown (oxidation). |
Cost vs. Risk Analysis
-
High-End ($300+/g): Recommended for biological conjugations (ADC linkers, protein labeling) where stoichiometry is critical and impurities (like unreacted bromide) could cause side reactions.
-
Low-End (
100/g): Suitable for materials science (surface coating) or early-stage small molecule synthesis where recrystallization is possible.
Synthesis & Impurity Origins (Make vs. Buy)
Understanding the synthesis reveals the likely impurities in commercial batches. The standard route involves nucleophilic substitution of 2-bromoethylamine hydrobromide with sodium azide.
Synthesis Pathway & Impurities Diagram
Caption: Synthesis pathway highlighting the origin of common impurities (salts, unreacted starting material) found in commercial batches.
Impurity Profile
-
Sodium Bromide (NaBr): The stoichiometric byproduct. If the supplier uses simple precipitation without dialysis or thorough extraction, the product may contain significant inorganic salt (lowering the effective amine content).
-
Unreacted 2-Bromoethylamine: A serious impurity. It is also an amine and will compete in subsequent conjugation reactions, but it lacks the azide "click" handle, leading to dead-end cappings .
-
Sodium Azide (
): Residual toxic reagent.[5]
Quality Control (QC) Protocol
Researchers should validate every new commercial batch using this self-validating workflow.
Analytical Characterization
-
-NMR (D
O or DMSO- ):-
Product: Look for two distinct triplets.
-
ppm (
) -
ppm (
)
-
ppm (
-
Impurity (Starting Material): 2-Bromoethylamine signals will be slightly shifted.
-
Impurity (Ethanolamine): Look for triplet signals around
and ppm.
-
-
IR Spectroscopy:
-
Diagnostic Peak: Strong, sharp absorption at ~2100 cm
(Azide asymmetric stretch).
-
-
Visual Inspection:
-
Pass: White crystalline powder.
-
Caution: Beige/Brown solid indicates oxidation or polymerization (common in older batches).
-
Fail: Wet/clumped solid (Hydrolysis/Hygroscopic failure).
-
QC Decision Tree
Caption: Step-by-step Quality Control workflow for validating incoming reagent batches.
Handling & Storage Protocols
WARNING: Treat 2-Azidoethan-1-amine HCl as a High Energy Material .
-
Tools: Use Teflon or plastic spatulas only.
-
Reasoning: Metal spatulas can generate friction sparks or react with trace free hydrazoic acid/azide ions to form highly sensitive heavy metal azides (e.g., Iron Azide).
-
-
Solvents: Do NOT use halogenated solvents (Dichloromethane, Chloroform) if free sodium azide is present or if neutralizing.
-
Storage:
-
Store at -20°C .
-
Keep container tightly sealed (Desiccator recommended) to prevent water absorption.
-
Protect from light (amber vials).[11]
-
References
-
Synthesis & Safety of Low MW Azides
- Title: "Organic Azides: An Exploding Diversity of a Unique Class of Compounds"
- Source:Angewandte Chemie Intern
-
URL:[Link]
-
Safety Guidelines (C/N Ratio)
- Title: "Azides - Occup
- Source: University of Victoria Safety Guide.
-
URL:[Link]
-
Commercial Product Specifications (Example)
-
Reaction Impurities & Characterization
- Title: "Synthesis of 2-azido ethanol and deriv
- Source: Royal Society of Chemistry (RSC) Advances.
-
URL:[Link]
Sources
- 1. 2-Azidoethan-1-amine hydrochloride | C2H7ClN4 | CID 13538283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Azidoethanamine HCl | 118508-67-1 [amp.chemicalbook.com]
- 3. 2-Azidoethanamine Hydrochloride | LGC Standards [lgcstandards.com]
- 4. 2-Azidoethanamine HCl | 118508-67-1 [chemicalbook.com]
- 5. uvic.ca [uvic.ca]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. 2-Bromoethylamine hydrobromide synthesis - chemicalbook [chemicalbook.com]
- 8. ucd.ie [ucd.ie]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
The Versatile Bifunctional Linker: A Technical Guide to the Applications of 2-Azidoethan-1-amine Hydrochloride in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 2-Azidoethan-1-amine hydrochloride, a versatile bifunctional building block in modern organic chemistry. Possessing both a primary amine and an azide functional group, this reagent serves as a powerful tool for researchers, particularly in the fields of medicinal chemistry, chemical biology, and materials science. This document will delve into its core applications, including its pivotal role in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," its utility in bioconjugation for the labeling and modification of biomolecules, and its function as a precursor for the synthesis of diverse nitrogen-containing heterocycles. Through detailed mechanistic insights, step-by-step experimental protocols, and illustrative diagrams, this guide aims to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage 2-Azidoethan-1-amine hydrochloride in their synthetic endeavors.
Introduction: The Strategic Advantage of Bifunctionality
In the landscape of organic synthesis, molecules possessing orthogonal reactive sites are of immense value. 2-Azidoethan-1-amine hydrochloride (C₂H₇ClN₄, CAS: 118508-67-1) epitomizes this principle. Its structure, featuring a primary amine at one end and an azide at the other, allows for sequential and chemoselective reactions. The amine group provides a nucleophilic handle for traditional amide bond formation, reductive amination, and other classical amine chemistries. Concurrently, the azide group is a key participant in one of the most efficient and widely used ligation reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This dual reactivity, coupled with its commercial availability and stability as a hydrochloride salt, makes it an indispensable tool for molecular construction.[2][3]
Table 1: Physicochemical Properties of 2-Azidoethan-1-amine Hydrochloride
| Property | Value |
| Molecular Formula | C₂H₇ClN₄ |
| Molecular Weight | 122.56 g/mol [4] |
| Appearance | Solid[3] |
| CAS Number | 118508-67-1[2] |
| Solubility | Soluble in water |
Core Application I: A Gateway to 1,2,3-Triazoles via Click Chemistry
The most prominent application of 2-Azidoethan-1-amine hydrochloride lies in its role as an azide source for the CuAAC reaction. This reaction facilitates the rapid and efficient synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes with high yields and regioselectivity.[1][5] The resulting triazole ring is a stable, aromatic, and often biologically relevant scaffold.[6]
Mechanistic Rationale
The CuAAC reaction proceeds through a copper-acetylide intermediate, which then undergoes a cycloaddition with the azide. The use of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, is crucial for the reaction's efficiency and regioselectivity.[7] The primary amine of 2-Azidoethan-1-amine hydrochloride can be either pre-functionalized or remain as a handle for subsequent modifications after the triazole ring has been formed.
Caption: General workflow of the CuAAC reaction.
Experimental Protocol: Synthesis of 1-(2-Aminoethyl)-4-phenyl-1H-1,2,3-triazole
This protocol details a representative CuAAC reaction between 2-Azidoethan-1-amine hydrochloride and phenylacetylene.
Materials:
-
2-Azidoethan-1-amine hydrochloride
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-Azidoethan-1-amine hydrochloride (1.0 mmol) and phenylacetylene (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
To this solution, add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure 1-(2-aminoethyl)-4-phenyl-1H-1,2,3-triazole.
Table 2: Representative Reaction Parameters for CuAAC
| Parameter | Condition |
| Solvent | t-BuOH/H₂O (1:1) |
| Catalyst | CuSO₄·5H₂O (5 mol%) |
| Reducing Agent | Sodium Ascorbate (10 mol%) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | >90% |
Core Application II: A Versatile Linker in Bioconjugation
The orthogonal reactivity of 2-Azidoethan-1-amine hydrochloride makes it an excellent bifunctional linker for bioconjugation, the process of covalently linking two or more molecules, where at least one is a biomolecule.[8][9] This is particularly valuable in drug development, diagnostics, and proteomics.
Strategy and Workflow
The primary amine of 2-Azidoethan-1-amine hydrochloride can be readily coupled to carboxylic acid groups on proteins (e.g., on aspartic or glutamic acid residues, or at the C-terminus) or other biomolecules using standard carbodiimide chemistry (e.g., EDC/NHS). This results in the introduction of a terminal azide group onto the biomolecule. This "azide-tagged" biomolecule can then be selectively reacted with an alkyne-modified reporter molecule (e.g., a fluorescent dye, biotin, or a drug molecule) via a CuAAC or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[10]
Caption: Bioconjugation via amine coupling and click chemistry.
Experimental Protocol: Labeling of Bovine Serum Albumin (BSA) with an Alkyne-Fluorescent Dye
This protocol outlines a two-step procedure for labeling BSA.
Step 1: Introduction of the Azide Handle onto BSA
Materials:
-
Bovine Serum Albumin (BSA)
-
2-Azidoethan-1-amine hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing or centrifugal filters (e.g., 10 kDa MWCO)
Procedure:
-
Dissolve BSA in PBS to a concentration of 10 mg/mL.
-
Prepare a stock solution of 2-Azidoethan-1-amine hydrochloride in PBS.
-
Prepare fresh stock solutions of EDC and NHS in PBS.
-
To the BSA solution, add a 50-fold molar excess of 2-Azidoethan-1-amine hydrochloride.
-
Add a 100-fold molar excess of EDC and NHS to the reaction mixture.
-
Gently mix and incubate at room temperature for 4 hours or overnight at 4°C.
-
Remove excess reagents and byproducts by dialysis against PBS or by using centrifugal filters. The resulting solution contains the azide-modified BSA.
Step 2: Click Reaction with an Alkyne-Fluorescent Dye
Materials:
-
Azide-modified BSA from Step 1
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5)
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
PBS, pH 7.4
Procedure:
-
To the solution of azide-modified BSA, add a 10-fold molar excess of the alkyne-functionalized fluorescent dye.
-
Add a solution of copper(II) sulfate (final concentration ~1 mM) and THPTA (final concentration ~5 mM, if used).
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (final concentration ~5 mM).
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the fluorescently labeled BSA conjugate by size-exclusion chromatography or dialysis to remove unreacted dye and catalyst components.
Core Application III: Synthesis of Nitrogen-Containing Heterocycles
Beyond the ubiquitous 1,2,3-triazoles, 2-Azidoethan-1-amine hydrochloride can serve as a versatile starting material for the synthesis of other nitrogen-rich heterocycles, which are prevalent scaffolds in pharmaceuticals.[6]
Synthesis of Tetrazoles
While the direct cycloaddition of the azide group in 2-Azidoethan-1-amine with nitriles to form tetrazoles is a plausible synthetic route, it often requires harsh conditions or specific catalysts.[2] A more common approach involves the modification of the amine functionality first, followed by a subsequent cyclization involving the azide. For instance, the amine can be converted into a nitrile or an imidoyl chloride, which can then undergo intramolecular cyclization with the azide to form a fused heterocyclic system.
General Strategies for Other Heterocycles
The dual functionality of 2-Azidoethan-1-amine hydrochloride allows for its incorporation into more complex synthetic schemes. For example, the amine can be used as a nucleophile in condensation reactions with dicarbonyl compounds to form five- or six-membered rings, with the azide group carried along for subsequent "click" functionalization. This strategy is particularly useful in combinatorial chemistry for the rapid generation of diverse compound libraries.
Specialized Application: A Precursor for PET Imaging Agents
A notable application of 2-Azidoethan-1-amine hydrochloride is in the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. The small size of the 2-azidoethylamino moiety and the efficiency of the click reaction make it ideal for the rapid and high-yield incorporation of positron-emitting radionuclides, such as fluorine-18 (¹⁸F), into targeting molecules.
Radiosynthesis Workflow
In a typical workflow, a prosthetic group containing ¹⁸F and a terminal alkyne is first synthesized. This ¹⁸F-alkyne is then rapidly "clicked" onto a targeting vector (e.g., a peptide or small molecule) that has been pre-functionalized with an azide group using 2-Azidoethan-1-amine hydrochloride. The mild conditions and high efficiency of the CuAAC reaction are critical for working with short-lived isotopes.
Caption: Workflow for PET tracer synthesis using the azido linker.
Safety and Handling
2-Azidoethan-1-amine hydrochloride is an irritant and may cause skin, eye, and respiratory irritation.[4] As with all azide-containing compounds, it should be handled with care, avoiding heat, shock, and friction, as organic azides have the potential to be explosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Conclusion
2-Azidoethan-1-amine hydrochloride is a powerful and versatile reagent in the toolkit of the modern organic chemist. Its bifunctional nature enables a wide range of synthetic transformations, from the efficient construction of 1,2,3-triazoles via click chemistry to the sophisticated modification of biomolecules and the synthesis of complex heterocyclic systems. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader application in research and development, ultimately contributing to advancements in medicine, biology, and materials science.
References
-
PubChem. 2-Azidoethan-1-amine hydrochloride. [Link]
-
MDPI. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. [Link]
-
Bioclone. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. [Link]
-
PMC. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]
-
ResearchGate. Click reaction between benzyl azide and phenylacetylene using ppm loading of 2 a. [Link]
-
Unito.it. Bovine Serum Albumin Bioconjugation with FITC. [Link]
-
PMC. Click Chemistry Conjugations. [Link]
-
PMC. Improved automated one-pot two-step radiosynthesis of (S)-[18F]FETrp, a radiotracer for PET imaging of indoleamine 2,3-dioxygenase 1 (IDO1). [Link]
-
ResearchGate. Synthesis Of Multimodal PET And SPECT Imaging Agents - Towards Hypoxia Selective Inhibitors. [Link]
- Google Patents. Process for preparing 1-amino-1,2,3-triazole.
-
MDPI. Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. [Link]
-
PMC. Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review. [Link]
-
IAEA. Strategies for Clinical Implementation and Quality Management of PET Tracers. [Link]
-
ResearchGate. 1,2,3-Triazoles: Synthesis and Biological Application. [Link]
-
Radiology Key. Synthesis of PET Radiopharmaceuticals. [Link]
-
RSC Publishing. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]
-
Interchim. Click Chemistry (Azide / alkyne reaction). [Link]
-
Georgia Tech. Novel Synthesis of 5-Substituted-Tetrazoles. [Link]
-
University of Al-Qadisiyah. Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. [Link]
-
PMC. Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]
-
Organic Chemistry Portal. 1H-Tetrazole synthesis. [Link]
-
Lawrence Berkeley National Laboratory. New discovery could aid in synthesis of radiotracers for use with PET scanning. [Link]
-
Semantic Scholar. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
Sources
- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uokerbala.edu.iq [uokerbala.edu.iq]
- 4. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 5. Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Precision ADC Engineering using 2-Azidoethan-1-amine Hydrochloride
[1]
Abstract & Strategic Utility
In the architecture of Antibody-Drug Conjugates (ADCs), the linker is not merely a connector but a critical determinant of pharmacokinetics, stability, and therapeutic index.[1] 2-Azidoethan-1-amine hydrochloride (CAS: 16639-91-1) serves as a high-value "zero-length" bio-orthogonal spacer.[2] Unlike long PEG chains that can increase hydrodynamic radius or induce immunogenicity, this compact C2-spacer (
This guide details the strategic application of 2-Azidoethan-1-amine HCl in a Convergent ADC Synthesis workflow. Specifically, it addresses the challenge of modularly attaching carboxylic acid-containing payloads (e.g., pyrrolobenzodiazepines, auristatins) to antibodies via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]
Key Advantages[1][3][4][5]
-
Minimal Steric Bulk: The short ethyl chain ensures the physiochemical properties of the payload dominate, rather than the linker.
-
Bio-Orthogonality: The azide moiety is inert to native biological groups (amines, thiols, hydroxyls), preventing off-target conjugation.
-
Versatility: Acts as a heterobifunctional adaptor (Amine
Amide coupling; Azide Click coupling).[2]
Mechanism of Action & Workflow
The protocol follows a "Convergent Synthesis" strategy. The small molecule is first coupled to the cytotoxic payload to create a "Click-Ready" drug intermediate. Simultaneously, the antibody is functionalized with a strained alkyne (DBCO).[2] The final ADC is assembled via a copper-free click reaction.[2]
Logical Pathway Diagram
Figure 1: Convergent synthesis workflow utilizing 2-Azidoethan-1-amine HCl to bridge the Cytotoxic Payload and the Antibody.[2]
Experimental Protocol
Phase 1: Synthesis of Azide-Functionalized Payload
Objective: Convert the payload's carboxylic acid group into a reactive azide handle using 2-Azidoethan-1-amine.[2]
Reagents:
-
Cytotoxic Payload (containing -COOH)[2]
-
HATU (Coupling reagent)[2]
-
DIPEA (Base)[2]
-
Anhydrous DMF (Solvent)[2][]
Protocol:
-
Activation: Dissolve the Payload (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq).[2] Stir at Room Temperature (RT) for 15 minutes to activate the carboxyl group.
-
Coupling: Add 2-Azidoethan-1-amine HCl (1.2 eq) directly to the reaction mixture.
-
Note: The extra equivalent of DIPEA neutralizes the HCl salt, liberating the free amine for reaction.
-
-
Incubation: Stir at RT for 2–4 hours under nitrogen atmosphere. Monitor reaction progress via LC-MS (Target mass = Payload Mass + 69 Da).
-
Purification: Purify the crude mixture via Preparative HPLC (C18 column, Water/Acetonitrile gradient). Lyophilize to obtain the Azide-Payload powder.
Phase 2: Antibody Functionalization (DBCO Installation)
Objective: Install strained alkyne (DBCO) groups onto the antibody surface lysines.[2]
Reagents:
Protocol:
-
Buffer Exchange: Ensure mAb is in PBS, pH 7.4. Remove any amine-containing buffers (Tris, Glycine) via dialysis or desalting column (e.g., Zeba Spin).[2] Adjust concentration to 5–10 mg/mL.
-
Reagent Prep: Dissolve DBCO-PEG4-NHS in dry DMSO to 10 mM.
-
Conjugation: Add DBCO linker to mAb solution at a molar excess of 5:1 to 10:1 (Linker:mAb).
-
Expert Insight: A 5-fold excess typically yields a Drug-to-Antibody Ratio (DAR) of ~2–4 DBCOs per antibody.[2]
-
-
Incubation: Incubate at RT for 1 hour with gentle rocking.
-
Purification: Remove excess unreacted DBCO linker using a Desalting Column (40K MWCO) equilibrated with PBS.
Phase 3: The "Click" Conjugation (SPAAC)
Objective: Covalent attachment of the Azide-Payload to the DBCO-mAb.[2]
Protocol:
-
Reaction Setup: Mix the DBCO-mAb (from Phase 2) with the Azide-Payload (from Phase 1).[2]
-
Stoichiometry: Use 1.5 to 2.0 equivalents of Azide-Payload per DBCO group on the antibody.
-
Example: If mAb concentration is 10 µM and has 4 DBCOs (40 µM DBCO sites), add 60–80 µM of Azide-Payload.[2]
-
-
Co-Solvent: If the payload is hydrophobic, add propylene glycol or DMSO (up to 10% v/v) to maintain solubility.[2]
-
Incubation: Incubate at RT for 4–16 hours or at 4°C overnight.
-
Final Purification: Remove excess small-molecule payload using Tangential Flow Filtration (TFF) or extensive dialysis against Formulation Buffer (e.g., 20 mM Histidine, 6% Sucrose, pH 6.0).[2]
Analytical Characterization & QC
A robust ADC development process requires validating the product at each step.
| Attribute | Analytical Method | Acceptance Criteria |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC) | Distinct peaks for DAR 0, 2, 4,[2] 6. Average DAR matches target (e.g., 3.5–4.0). |
| Molecular Weight | LC-MS (Q-TOF or Orbitrap) | Mass shift corresponds to integer additions of Payload+Linker mass.[2] |
| Aggregation | Size Exclusion Chromatography (SEC-HPLC) | >95% Monomer. <5% High Molecular Weight (HMW) species.[2] |
| Free Drug | RP-HPLC | <1% Free payload in final formulation.[2] |
Troubleshooting & Expert Tips
Solubility Issues
-
Problem: The 2-Azidoethan-1-amine linker is very short and hydrophobic compared to PEG. Attaching it to a hydrophobic payload may cause the intermediate to crash out of aqueous buffers.
-
Solution: Perform the "Click" reaction (Phase 3) in the presence of 10-20% organic co-solvent (DMSO or DMA).[2] Alternatively, use a "Linker-Enhancer" strategy where a solubilizing group (like a sulfamide or PEG side-chain) is included in the payload design before attaching the azide spacer.[2]
Controlling DAR
-
Problem: Heterogeneous DAR distribution.
-
Solution: The "Click" step is usually quantitative. Therefore, DAR is controlled during Phase 2 (DBCO installation). Perform a titration curve (Linker:mAb ratios of 3:1, 5:1, 8:1) and analyze by MS to select the ratio that yields the desired DBCO loading.
Safety: Handling Azides
-
Warning: Low molecular weight organic azides can be explosive.[2]
-
Rule of Thumb:
.[2] -
Assessment: 2-Azidoethan-1-amine (
) has a C/N ratio of 0.5 (excluding HCl).[2] This is energy-rich . -
Precaution: Handle small quantities (<500 mg). Do not concentrate to dryness with heat.[2] Store as the HCl salt (more stable) and generate the free base in situ.
References
-
Verkade, J. M., et al. (2018).[2][12] A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates.[12][13] Antibodies, 7(1),[13] 12. Available at: [Link][2][14]
-
PubChem. 2-Azidoethan-1-amine hydrochloride (Compound Summary). Available at: [Link][2]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. interchim.fr [interchim.fr]
- 3. 2-azidoethan-1-amine hydrochloride | CymitQuimica [cymitquimica.com]
- 4. 2-(2-azidoethoxy)ethan-1-amine hydrochloride | 1204085-45-9 [sigmaaldrich.com]
- 5. 2-Azidoethan-1-amine hydrochloride | C2H7ClN4 | CID 13538283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Azidoethanamine HCl | 118508-67-1 [chemicalbook.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. glenresearch.com [glenresearch.com]
- 10. confluore.com.cn [confluore.com.cn]
- 11. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Incorporating 2-Azidoethan-1-amine HCl into Small Molecule Drug Discovery
Introduction: The "Minimalist" Linker in Modern Therapeutics
In the expanding toolkit of "Linkerology"—particularly for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—2-Azidoethan-1-amine hydrochloride (CAS: 118508-67-1) occupies a critical niche. It serves as one of the shortest, lowest-molecular-weight bifunctional spacers available.
Unlike long PEG chains that increase solubility but may introduce steric bulk, this C2-spacer offers a "minimalist" connection. It is primarily used to:
-
Convert Carboxylic Acids to Azides: Rapidly functionalize ligands (Warheads or E3 ligase binders) with a bioorthogonal handle.
-
Enable Click Chemistry: Facilitate Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Modulate Physicochemical Properties: Its small size (
Da) minimizes the impact on the final molecule's Lipophilicity (cLogP) and cell permeability compared to longer alkyl or PEG chains.
This guide provides a validated workflow for incorporating this building block into drug discovery pipelines, specifically focusing on PROTAC library generation.
Chemical Safety & Handling (Crucial)
While the hydrochloride salt form significantly stabilizes the molecule compared to its free base, organic azides possess inherent energy.
-
The "Rule of Six": A general safety rule for organic azides is that the number of non-hydrogen atoms (
) should be at least six times the number of azide nitrogens ( ). -
Reaction Safety: Avoid concentrating reaction mixtures containing this azide to dryness in the presence of transition metals.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). It is hygroscopic; moisture absorption can alter stoichiometry.
Application 1: Amide Coupling (Ligand Functionalization)
The first step in utilizing 2-Azidoethan-1-amine HCl is typically attaching it to a core scaffold (e.g., a VHL ligand or a kinase inhibitor) via an amide bond.
Mechanistic Insight
Standard coupling reagents (EDC, HATU) activate the carboxylic acid.[7] However, because the amine is supplied as a hydrochloride salt (
Protocol: HATU-Mediated Coupling
Objective: Convert a target ligand (R-COOH) to an azide-functionalized linker (R-CONH-CH2CH2-N3).
Materials:
-
Carboxylic Acid Substrate (1.0 equiv)
-
2-Azidoethan-1-amine HCl (1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)
-
Solvent: Anhydrous DMF or DMSO
Step-by-Step Workflow:
-
Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Color change (often to yellow/orange) indicates active ester formation.
-
Amine Addition: In a separate vial, dissolve 2-Azidoethan-1-amine HCl (1.2 equiv) in minimal DMF. Add the remaining DIPEA (1.0–2.0 equiv) to this vial to neutralize the salt.
-
Coupling: Add the neutralized amine solution to the activated acid mixture dropwise.
-
Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for Mass Shift:
Da relative to acid, accounting for loss and gain). -
Workup:
-
Method A (Precipitation): If the product is hydrophobic, add 10x volume of ice-water. Filter the precipitate.
-
Method B (Extraction): Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then saturated
and brine. -
Method C (Direct Purification): For polar PROTAC intermediates, inject the reaction mixture directly onto a C18 Prep-HPLC column (Water/Acetonitrile gradient).
-
Application 2: CuAAC Click Reaction (PROTAC Assembly)
Once you have the Ligand-Linker-N3, the next step is "clicking" it to an alkyne-functionalized partner (e.g., Thalidomide-alkyne).
Mechanistic Insight
Copper(I) catalyzes the cycloaddition.[8][] We use Cu(II) (
Protocol: Robust CuAAC "Click"
Objective: Conjugate Azide-Linker-Ligand to Alkyne-Ligand.
Materials:
-
Azide Component (1.0 equiv)
-
Alkyne Component (1.0 equiv)
- (0.1 equiv)
-
Sodium Ascorbate (0.5 equiv)
-
THPTA Ligand (0.2 equiv)
-
Solvent: DMSO/t-Butanol/Water (2:1:1) or pure DMSO for solubility.
Step-by-Step Workflow:
-
Stock Prep: Prepare 100 mM stocks of
and THPTA in water. Premix them (1:2 ratio) and let stand for 5 mins to form the complex (Blue solution). -
Substrate Mix: Dissolve Azide and Alkyne components in the organic solvent (DMSO).
-
Catalyst Addition: Add the Cu-THPTA complex to the substrate mix.
-
Initiation: Add Sodium Ascorbate (freshly prepared in water) to start the reaction.
-
Reaction: Stir at RT for 1–16 hours under
atmosphere. -
Purification: Remove Copper using a scavenger resin (e.g., QuadraPure™ TU) or EDTA wash, then purify via Reverse Phase HPLC.
Visualizing the Workflow
The following diagrams illustrate the chemical logic and the specific PROTAC assembly strategy.
Diagram 1: Chemical Reaction Workflow
This flowchart details the step-by-step transformation from raw materials to the final "Clicked" product.
Caption: Step-by-step synthesis of a PROTAC using 2-Azidoethan-1-amine HCl as the linker interface.
Diagram 2: PROTAC Structural Logic
This diagram visualizes how the 2-Azidoethanamine molecule acts as the specific "bridge" within the ternary complex.
Caption: Structural role of the linker in bridging the Target Protein and E3 Ubiquitin Ligase.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide Coupling) | Incomplete neutralization of HCl salt. | Ensure at least 3.0 equivalents of DIPEA are used. The amine must be free to react. |
| Precipitation during Click | Copper disproportionation or ligand instability. | Increase THPTA concentration (maintain 1:2 or 1:5 Cu:Ligand ratio). Add 10% t-Butanol to solubilize. |
| Product trapped in Aqueous | 2-Azidoethanamine is highly polar. | If extraction fails, evaporate DMF/DMSO and use Reverse Phase Flash Chromatography (C18). |
| Safety Concerns | Formation of volatile hydrazoic acid ( | Ensure reaction pH stays > 7. Do not add strong acid to the azide salt without ventilation. |
References
-
Click Chemistry in Drug Discovery: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link
-
PROTAC Linkerology: Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312. Link
-
CuAAC Protocols for Bioconjugation: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie, 48(52), 9879–9883. Link
-
Safety of Organic Azides: Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link
Sources
- 1. 2-Azidoethanamine HCl | 118508-67-1 [amp.chemicalbook.com]
- 2. 2-Azidoethan-1-amine hydrochloride | C2H7ClN4 | CID 13538283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Azidoethanamine HCl | 118508-67-1 [chemicalbook.com]
- 4. carbosynusa.com [carbosynusa.com]
- 5. 2-Azidoethanamine Hydrochloride | LGC Standards [lgcstandards.com]
- 6. CAS 118508-67-1: Ethanamine, 2-azido-, monohydrochloride [cymitquimica.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Surface Functionalization of Nanoparticles with 2-Azidoethan-1-amine HCl
Abstract & Utility
This guide details the protocol for converting carboxyl-terminated nanoparticles (NPs)—such as Gold (AuNPs), Silica (
The resulting Azide-NPs serve as universal scaffolds for modular surface engineering. They enable the rapid attachment of DNA, peptides, or antibodies via Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition. This approach circumvents the instability often seen with direct adsorption and allows for precise control over ligand density.
Material Science & Safety Profile
The Linker: 2-Azidoethan-1-amine Hydrochloride
-
Formula:
-
Role: Heterobifunctional Crosslinker.
-
Amine End: Reacts with activated carboxyls (NHS-esters).[3]
-
Azide End: Bio-orthogonal handle for click chemistry.
-
-
Critical Handling Note: As a hydrochloride salt, this molecule is acidic and the amine is protonated (
). It is non-nucleophilic in this state. The protocol below includes a specific neutralization step to regenerate the reactive free amine ( ).
Safety Hazards[4][5]
-
Azide Stability: While short-chain alkyl azides can be shock-sensitive, 2-azidoethan-1-amine is generally stable in dilute solution. Avoid concentrating free azide solutions to dryness or exposing them to heavy metals (Pb, Cu) in waste streams, which can form explosive metal azides.
-
Toxicity: Treat as an acute toxin and skin irritant.[4] Work in a fume hood.
Reaction Mechanism
The functionalization relies on a two-step carbodiimide crosslinking strategy.[5] First, the nanoparticle carboxyl groups are activated into semi-stable NHS-esters. Second, the amine linker attacks the carbonyl, displacing the NHS group to form a stable amide bond.
Figure 1: The activation and conjugation workflow. Note the pH shift required between activation and conjugation to ensure amine reactivity.
Detailed Experimental Protocol
Materials Required[3][4][5][6][7][8][9]
-
Nanoparticles: Carboxylated NPs (10–100 nm diameter), ~1 mg/mL.
-
Linker: 2-Azidoethan-1-amine HCl (Store at -20°C).[1]
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.
-
Activation Buffer: 50 mM MES, pH 6.0 (No saline).
-
Coupling Buffer: 1X PBS adjusted to pH 8.0 or 100 mM Bicarbonate buffer pH 8.2.
-
Note: Higher pH is strictly required to deprotonate the HCl salt.
-
-
Purification: Spin columns (Amicon Ultra, 3K or 10K MWCO) or Dialysis cassettes.
Step 1: Carboxyl Activation (The "Prime")[3]
-
Wash: Buffer exchange 1 mL of NPs into Activation Buffer (MES pH 6.0) using a spin column (3000 x g, 10 min) to remove any storage preservatives (e.g., sodium azide) that interfere with coupling.
-
Prepare Activators: Immediately before use, weigh EDC and Sulfo-NHS. Dissolve in Activation Buffer to a concentration of 10 mg/mL.
-
Activate: Add EDC and Sulfo-NHS to the NP solution.
-
Molar Ratio: Target a 5000:1 excess of EDC:NP (for ~20-50nm particles) or simply use 2 mM final concentration of EDC and 5 mM Sulfo-NHS.
-
-
Incubate: Shake gently for 15–20 minutes at room temperature.
-
Caution: Do not exceed 30 minutes; NHS-esters hydrolyze over time.
-
Step 2: Ligand Conjugation (The "Lock")
-
Wash (Critical): Remove excess EDC/NHS by spinning down the NPs (3000 x g, 10 min) and resuspending in Coupling Buffer (pH 8.0) .
-
Why? Residual EDC can crosslink proteins later; low pH will prevent the amine linker from reacting.
-
-
Prepare Linker: Dissolve 2-Azidoethan-1-amine HCl in Coupling Buffer.
-
Concentration: Prepare a 10 mg/mL stock.
-
-
Mix: Add the linker to the activated NPs.
-
Stoichiometry: Use a 2000:1 molar excess of Linker:NP to ensure surface saturation.
-
-
React: Incubate for 2–4 hours at room temperature (or overnight at 4°C) with constant rotation.
Step 3: Purification & Storage
-
Purify: Centrifuge (using MWCO filters) or dialyze against 1X PBS (pH 7.4) for 24 hours with 3 buffer changes. This removes unreacted azide linker.
-
Store: Resuspend in PBS. Store at 4°C. Do not freeze unless the NP core material is freeze-thaw stable.
Quality Control & Validation
A. Zeta Potential Shift
The most rapid confirmation of surface modification is the change in surface charge.
| Nanoparticle State | Expected Zeta Potential (mV) | Interpretation |
| Native (-COOH) | -35 to -50 mV | Highly negative due to deprotonated carboxyls. |
| Activated (NHS) | -20 to -30 mV | Slight increase; esters are neutral but unstable. |
| Final (Azide) | -10 to -25 mV | Success. Charge is less negative as -COO⁻ is converted to neutral amide bonds (-CONH-). |
B. FTIR Spectroscopy
Dry a small aliquot of NPs and analyze via ATR-FTIR.
-
Diagnostic Peak: Look for a distinct, sharp band at ~2100 cm⁻¹ . This is the characteristic asymmetric stretch of the Azide (
) group. -
Amide Bands: Appearance of Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹) confirms the covalent bond.
C. Functional "Click" Test (The Gold Standard)
To prove the azide is accessible and active:
-
Incubate Azide-NPs with a DBCO-Fluorophore (e.g., DBCO-Cy5) for 1 hour.
-
Wash away excess dye.
-
Measure fluorescence.[6] Strong signal retention on the NP indicates successful clicking.
Application Example: Clicking DNA
Once the Azide-NP is generated, it serves as a universal dock.
Figure 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow. No copper catalyst is required, preserving biological integrity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Zeta Potential Shift | Coupling pH too low. | Ensure Coupling Buffer is pH 8.0+. The HCl salt must be neutralized to release the reactive amine. |
| NP Aggregation | Loss of charge repulsion. | Perform conjugation at lower NP concentration. Add 0.05% Tween-20 to the buffer if compatible. |
| Low "Click" Efficiency | Steric hindrance. | The linker is short (2 carbons). If the target molecule is large, use a PEG-spacer azide (e.g., Azide-PEG4-Amine) instead of the ethyl linker. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on EDC/NHS chemistry and zero-length crosslinkers).
-
Sperling, R. A., & Parak, W. J. (2010). Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles.[7][8][9] Philosophical Transactions of the Royal Society A, 368(1915), 1333-1383.
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [10]
-
PubChem. (2023). 2-Azidoethan-1-amine hydrochloride Compound Summary. National Library of Medicine.
Sources
- 1. 2-Azidoethanamine hydrochloride 95% | CAS: 118508-67-1 | AChemBlock [achemblock.com]
- 2. 2-Azidoethan-1-amine hydrochloride | C2H7ClN4 | CID 13538283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. uniquetherapeutics.com [uniquetherapeutics.com]
- 7. biomedres.us [biomedres.us]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nanopartz All About EDC Chemistry with Gold Nanoparticles [nanopartz.com]
- 10. chemscene.com [chemscene.com]
Troubleshooting & Optimization
troubleshooting solubility issues of 2-Azidoethan-1-amine hydrochloride in reaction media
Technical Support Center: 2-Azidoethan-1-amine Hydrochloride Topic: Solubility & Reaction Optimization Guide Ticket ID: #AZ-SOL-001 Status: Open Priority: High (Safety Critical)
WARNING: HIGH ENERGY COMPOUND
Critical Safety Notice: 2-Azidoethan-1-amine (Free Base) has a Carbon-to-Nitrogen (C/N) ratio of 0.5 (
-
NEVER concentrate the free base to dryness.
-
NEVER distill the free base.[3]
-
ALWAYS handle the hydrochloride salt form whenever possible; it is significantly more stable.
-
ALWAYS use a blast shield when working with >1 mmol quantities.
The Solubility Matrix: Understanding the Salt
2-Azidoethan-1-amine hydrochloride is an ionic salt. Its lattice energy prevents it from dissolving in the non-polar organic solvents often favored for synthetic organic chemistry (DCM, Toluene, Hexanes).
Solubility Profile Table
| Solvent System | Solubility (HCl Salt) | Suitability for Reaction | Notes |
| Water | High (>100 mg/mL) | Excellent | Ideal for bioconjugation; pH dependent. |
| Methanol / Ethanol | High | Good | Good for homogenous organic reactions. |
| DMSO / DMF | High | Good | Universal solvent; difficult to remove later. |
| DCM / Chloroform | Insoluble | Poor | Requires free-basing (See Module 2). |
| THF | Poor to Moderate | Moderate | Often requires a water co-solvent. |
| Ethyl Acetate | Insoluble | Poor | Used for precipitation/purification of the salt. |
Decision Logic: Selecting the Right Workflow
Do not default to free-basing unless absolutely necessary. Use this logic flow to determine your experimental setup.
Figure 1: Decision matrix for solvent selection based on reaction type and substrate properties.
Troubleshooting Guides
Module A: "Click" Chemistry (CuAAC) Issues
Scenario: You are reacting the linker with an alkyne, but the reaction mixture is cloudy or precipitating.
-
Issue: The "Classic" Click solvent (tBuOH/Water 1:1) may not dissolve your hydrophobic alkyne, or the high salt concentration is "salting out" your organic substrate.
-
Fix: Switch to a DMSO/Water gradient. 2-Azidoethan-1-amine HCl is highly soluble in DMSO.
-
Dissolve the Alkyne in DMSO.
-
Dissolve the Azide HCl in a minimum amount of Water.
-
Mix. If precipitate forms, add more DMSO until clear.
-
Crucial: You must pre-mix CuSO4 and the Ligand (e.g., THPTA or TBTA) before adding to the reaction to prevent copper precipitation.
-
FAQ: Why is my reaction turning yellow/brown and stalling?
-
Cause: Oxidation of Cu(I) to Cu(II) or formation of copper-azide aggregates.
-
Solution: Degas your solvents (sparge with Argon for 15 mins). Increase Sodium Ascorbate loading to 5 equivalents relative to Copper.
Module B: Amide Coupling (The "Base Sponge" Effect)
Scenario: You are trying to couple the amine end to a carboxylic acid using HATU or EDC, but the yield is <10%.
-
Issue: The hydrochloride salt acts as a "base sponge." Coupling reagents like HATU require a basic pH (typically pH 8-9) to function. The HCl attached to your amine consumes the first equivalent of the base (DIPEA/TEA) you add.
-
Fix: Adjust Stoichiometry.
-
Standard Protocol: 1.0 eq Acid + 1.0 eq Amine + 3.0 eq Base.
-
Corrected Protocol for HCl Salts: 1.0 eq Acid + 1.0 eq Amine HCl + 4.0 to 5.0 eq Base .
-
Why? 1 eq of base is sacrificed immediately to neutralize the HCl:
-
Module C: The "In-Situ" Free-Basing (Safe Method)
Scenario: You absolutely must use anhydrous DCM (Dichloromethane) for a sensitive reaction.
DANGER: Do not extract and rotovap the free base. It is volatile and explosive.[4][5] Use this Biphasic In-Situ method instead.
-
Dissolution: Suspend 2-Azidoethan-1-amine HCl in DCM (it will look like sand).
-
Activation: Add 1.5 equivalents of DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).
-
Mechanism: The organic base will deprotonate the ammonium salt. The resulting free base (
) is soluble in DCM. The byproduct ( ) is also soluble in DCM but usually inert in acylation reactions. -
Verification: The suspension should turn into a clear solution within 5-10 minutes of stirring. If it clears, your amine is free and reactive.
Detailed Experimental Protocols
Protocol 1: Safe Preparation of Stock Solutions
Because this compound is hygroscopic (absorbs water from air), weighing small amounts leads to stoichiometric errors.
-
Weigh: Quickly weigh ~100 mg of the HCl salt into a tared vial.
-
Dissolve: Add HPLC-grade water to create a 1.0 M stock solution .
-
Calculation:
.
-
-
Storage: Store this solution at -20°C. It is stable for months.
-
Usage: Pipette the exact volume needed for reactions. This eliminates weighing errors and reduces dust inhalation risks.
Protocol 2: Reaction Work-Up (Removing the Azide)
Unreacted azides are toxic. Do not just rotovap.
-
Quench: If you have excess azide, add a small amount of dilute alkyne (e.g., propargyl alcohol) and copper catalyst to "click" the remaining azide into a harmless triazole before disposal.
-
Extraction: If your product is organic-soluble:
-
Dilute reaction with Ethyl Acetate.
-
Wash with 1M HCl .
-
Chemistry: The unreacted 2-Azidoethan-1-amine will protonate, become water-soluble, and stay in the aqueous layer. Your product (if neutral) stays in the organic layer.
-
References & Authority
-
Solubility & Physical Properties:
-
PubChem. 2-Azidoethanamine hydrochloride (Compound).[6] National Library of Medicine.
-
-
Safety of Organic Azides:
-
Bräse, S., et al. (2005).[1] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. (Defines the C/N ratio safety rules).
-
-
Click Chemistry Troubleshooting:
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
-
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before working with azides.
Sources
preventing side reactions of the azide group in 2-Azidoethan-1-amine hydrochloride
Welcome to the technical support guide for 2-Azidoethan-1-amine hydrochloride (CAS 118508-67-1). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this versatile bifunctional linker. Our goal is to help you anticipate and prevent common side reactions, ensuring the integrity of your experiments and the purity of your final products.
Frequently Asked Questions (FAQs)
Q1: What is 2-Azidoethan-1-amine hydrochloride, and what are its primary applications?
2-Azidoethan-1-amine hydrochloride is a heterobifunctional linker molecule. It features a primary amine (-NH₂) at one end and an azide (-N₃) group at the other. The amine group provides a nucleophilic handle for reactions like acylation or amidation, while the azide group is a key component for bioorthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] Its hydrochloride salt form enhances its solubility in aqueous media, making it suitable for bioconjugation applications.[3] It is commonly used as a reagent for creating complex molecules like pyrrolobenzodiazepine dimers for cancer therapy research.[4]
Q2: What is the most critical side reaction of the azide group I should be aware of?
The most significant and common side reaction is the unintended reduction of the azide group to a primary amine . This transformation is problematic because it consumes your starting material and introduces a reactive amine byproduct that can compete in subsequent conjugation steps, leading to undesired homobifunctional cross-linking or termination of the reaction chain. A variety of reagents, particularly reducing agents, can cause this unwanted conversion.[5][6]
Q3: How stable is the compound in solution?
2-Azidoethan-1-amine hydrochloride is a solid that is generally stable when stored correctly.[4][7] However, in solution, its stability is highly dependent on the pH and the presence of other reagents. Azides can be sensitive to heat and shock, though this is more of a concern with heavy metal azides or when handling the compound in large quantities.[3] For experimental purposes, the primary concern is chemical stability. Strongly acidic conditions can potentially affect the azide group over long exposure times, while the free amine is more reactive at basic pH.
Troubleshooting Guide: Preventing Azide Group Side Reactions
This section addresses specific experimental issues and provides actionable solutions to maintain the integrity of the azide functionality.
Issue 1: Low yield or complete failure of my azide-alkyne cycloaddition (Click Chemistry) reaction.
If your click reaction is underperforming, it's highly probable that the azide group was compromised before or during the reaction.
Possible Cause A: Presence of Reducing Agents
Many reagents common in biological labs, especially those used for protein and peptide chemistry, can readily reduce azides.
-
Explanation: Thiols (like DTT and β-mercaptoethanol), phosphines (like TCEP), and certain metal catalysts (like Palladium or Platinum) are effective reducing agents for azides.[5][6] Their presence, even in trace amounts, will convert the azide (-N₃) to an amine (-NH₂), rendering it inert to cycloaddition with an alkyne.
-
Solution:
-
Scrutinize Your Workflow: Ensure that no reducing agents are present in your reaction buffers or were used in any upstream purification steps (e.g., eluting a protein from an affinity column).
-
Purification is Key: If your biomolecule required treatment with a reducing agent, you must remove it completely before introducing the 2-Azidoethan-1-amine. Size exclusion chromatography (desalting columns) or dialysis are effective methods.
-
Choose Reagents Wisely: If a reducing agent is necessary, consider using TCEP, which is often cited as less reactive towards azides than DTT, but it can still cause reduction over time. Removal is always the best policy.
-
Possible Cause B: Incompatible Reaction pH
-
Explanation: While the azide group itself is relatively stable across a range of pH values, the overall reaction efficiency can be affected. For CuAAC reactions, the optimal pH is typically near neutral to slightly basic (pH 7-8) to maintain the integrity of the copper catalyst and biological molecules. Extreme pH values can lead to degradation of reactants or reduced catalyst activity.
-
Solution:
-
Buffer Optimization: Ensure your reaction is buffered within the optimal pH range for the specific click chemistry variant you are using.
-
Amine Deprotonation: Remember that for the initial reaction involving the amine end of the linker (e.g., NHS ester conjugation), a pH of 7.5-8.5 is typically required to ensure the primary amine is sufficiently deprotonated and nucleophilic.
-
Issue 2: My product analysis (e.g., Mass Spectrometry) shows an unexpected species with a mass difference of -26 Da.
This is a classic signature of azide reduction.
-
Explanation: The azide group (-N₃) has a mass of approximately 42 Da. When it is reduced to a primary amine (-NH₂), it loses a molecule of nitrogen gas (N₂), which has a mass of ~28 Da, and gains two hydrogen atoms (~2 Da). The net change is a mass loss of ~26 Da.
-
Solution:
-
Confirm the Side Reaction: The mass shift is strong evidence. You can further confirm this by checking for an additional primary amine using amine-reactive probes if your molecule's structure allows.
-
Trace the Contaminant: This confirms that a reductive process is occurring. Systematically review all reagents and steps as outlined in Issue 1 to identify the source of the reduction. Check for contamination in solvents or buffers.
-
Workflow for Minimizing Side Reactions
The following diagram illustrates a typical bioconjugation workflow, highlighting critical points for preventing azide reduction.
Caption: Desired cycloaddition versus the undesired reductive side reaction.
By understanding the chemical sensitivities of the azide group and implementing the rigorous controls outlined in this guide, you can effectively prevent side reactions and achieve reliable, high-yield results in your experiments with 2-Azidoethan-1-amine hydrochloride.
References
-
PubChem. 2-Azidoethan-1-amine hydrochloride. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]
-
McCombs, J. R., & Berkland, C. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 29(3), 566-577. Available from: [Link]
-
McCombs, J. R., & Berkland, C. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. Available from: [Link]
-
Kamal, A., et al. (2009). Mild and efficient reduction of azides to amines: Synthesis of fused [2,1-b]quinazolinones. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition | Request PDF. Available from: [Link]
- Bartra, M., et al. (1990).
-
Shah, T. Bioconjugates: The Adaptable Challenge. BioPharm International. Available from: [Link]
-
Reddy, K. K., et al. (2017). Glucose promoted facile reduction of azides to amines under aqueous alkaline conditions. Green Chemistry. Available from: [Link]
- Samieipour, F., et al. (2024). Recent developments in bioconjugation: From strategies to design and clinical applications. International Journal of Biological Macromolecules.
- Maiti, S. N., Singh, M. P., & Micetich, R. G. (1986). Facile conversion of azides to amines. Tetrahedron Letters, 27(13), 1423-1424.
-
Cole-Parmer. Chemical Compatibility Chart. Available from: [Link]
-
Ryabukhin, S. V., et al. (2008). Selective reduction of the azido groups of 2,4,6-triazidopyridines. Mendeleev Communications. Available from: [Link]
Sources
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 118508-67-1: Ethanamine, 2-azido-, monohydrochloride [cymitquimica.com]
- 4. 2-Azidoethanamine HCl | 118508-67-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: Optimization of Catalyst Concentration for Click Chemistry with 2-Azidoethan-1-amine hydrochloride
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," with a focus on reactions involving 2-Azidoethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Here, you will find a blend of theoretical explanations, practical advice, and detailed protocols to ensure the success and reproducibility of your click chemistry experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst concentration and reaction setup.
Q1: What is the typical starting concentration for the copper(I) catalyst in a click reaction?
A1: A general starting point for the copper(I) catalyst concentration is between 0.05 mM and 0.25 mM.[1] However, the optimal concentration is highly dependent on the specific substrates, solvent system, and the presence of accelerating ligands. For sensitive biomolecules, it's often preferable to start at the lower end of this range to minimize potential oxidative damage.
Q2: Why is a ligand necessary for the copper catalyst?
A2: Copper(I) (Cu⁺), the active catalytic species, is prone to oxidation to the inactive copper(II) (Cu²⁺) state and can also disproportionate.[2][3] Ligands, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), stabilize the Cu⁺ oxidation state, prevent the formation of inactive copper aggregates, and accelerate the reaction rate.[2][4] In bioconjugation, ligands also serve as sacrificial reductants, protecting sensitive biomolecules from reactive oxygen species that can be generated.[5]
Q3: Can I use a copper(II) salt directly?
A3: Yes, it is common practice to use a copper(II) salt, like copper(II) sulfate (CuSO₄), in conjunction with a reducing agent, most commonly sodium ascorbate.[5][6] The reducing agent converts Cu²⁺ to the active Cu⁺ in situ. This method is often more convenient than using air-sensitive Cu⁺ salts.[6]
Q4: Does the primary amine in 2-Azidoethan-1-amine hydrochloride interfere with the reaction?
A4: Primary amines can potentially chelate with the copper catalyst, which could inhibit the reaction. While many click reactions tolerate primary amines, if you experience low yields, this could be a contributing factor. The use of an appropriate accelerating ligand can often mitigate this issue.[2] It is also important to consider the pH of the reaction mixture, as the protonated amine (ammonium) is less likely to chelate.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Possible Cause 1: Inactive Copper Catalyst
-
Explanation: The most common reason for low yield is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[7] This is often due to the presence of dissolved oxygen in the reaction mixture.
-
Solution:
-
Degas all solutions: Thoroughly degas all buffers and reagent stock solutions by bubbling with an inert gas like argon or nitrogen for 10-15 minutes before use.[8]
-
Work under an inert atmosphere: If possible, perform the reaction in a glove box or under a positive pressure of an inert gas.
-
Use a stabilizing ligand: Always use a copper-chelating ligand like THPTA or BTTAA to protect the Cu(I) from oxidation.[2]
-
Ensure fresh reducing agent: Prepare the sodium ascorbate solution fresh just before use, as it can degrade over time.
-
Possible Cause 2: Substrate-Specific Issues
-
Explanation: The physical properties of your alkyne-containing molecule can hinder the reaction. For example, if the alkyne group is buried within a hydrophobic region of a protein or polymer, it may be inaccessible to the catalyst.[1]
-
Solution:
-
Add a co-solvent: Performing the reaction in the presence of a denaturing or solvating agent like DMSO can help expose the reactive groups.[7]
-
Optimize reactant concentrations: While a slight excess of the azide is common, a large excess of the alkyne should be avoided as it can inhibit the Cu-THPTA catalyst system.[9]
-
Possible Cause 3: Interference from Buffer Components
-
Explanation: Certain buffer components can interfere with the catalyst. Amine-containing buffers like Tris can chelate copper and inhibit the reaction.[7] Phosphines, such as TCEP, which are sometimes used as reducing agents, can also interfere with the CuAAC reaction.[5]
-
Solution:
-
Use non-chelating buffers such as phosphate or HEPES.
-
If a reducing agent other than sodium ascorbate is required, consider options like hydroxylamine.[1]
-
Issue 2: Inconsistent Results Between Experiments
Possible Cause 1: Variability in Reagent Preparation
-
Explanation: The order of reagent addition and the pre-incubation of certain components can significantly impact reproducibility.[8]
-
Solution:
-
Standardize the order of addition: A recommended order is to first mix the copper sulfate with the ligand, then add this mixture to a solution of the azide and alkyne substrates. Initiate the reaction by adding the freshly prepared sodium ascorbate.[9]
-
Pre-mix copper and ligand: Allow the copper sulfate and ligand to pre-complex for a few minutes before adding them to the reaction mixture.[3]
-
Possible Cause 2: Oxygen Contamination
-
Explanation: Even small variations in the level of dissolved oxygen can lead to inconsistent catalyst activity.
-
Solution:
-
Implement a consistent and thorough degassing procedure for all experiments.
-
Issue 3: Side Reactions and Impurities
Possible Cause: Unwanted Reactions with the Primary Amine
-
Explanation: While the azide-alkyne cycloaddition is highly specific, the primary amine of 2-Azidoethan-1-amine hydrochloride could potentially undergo side reactions, especially if other reactive functional groups are present in your alkyne-containing molecule.
-
Solution:
-
Protect the amine: If necessary, the amine can be protected with a suitable protecting group (e.g., Boc) before the click reaction and deprotected afterward.
-
Purification: Utilize appropriate purification techniques to remove any byproducts.
-
III. Experimental Protocols & Data
Protocol 1: General Procedure for Optimizing Copper Concentration
This protocol provides a framework for systematically testing different copper concentrations to find the optimal condition for your specific reaction.
-
Prepare Stock Solutions:
-
2-Azidoethan-1-amine hydrochloride: 10 mM in degassed phosphate buffer (pH 7.4)
-
Alkyne-containing molecule: 10 mM in a compatible solvent (e.g., DMSO or degassed buffer)
-
Copper(II) Sulfate (CuSO₄): 20 mM in water
-
THPTA: 100 mM in water
-
Sodium Ascorbate: 100 mM in water (prepare fresh)
-
-
Reaction Setup (for a 100 µL final volume):
-
In separate microcentrifuge tubes, prepare a series of reactions with varying copper concentrations. A good starting range is 50 µM, 100 µM, and 250 µM final concentration.
-
Order of Addition: a. Add the required volume of alkyne solution. b. Add 10 µL of the 2-Azidoethan-1-amine hydrochloride stock solution (for a final concentration of 1 mM). c. In a separate tube, pre-mix the CuSO₄ and THPTA solutions. For a 5:1 ligand-to-copper ratio, you would mix equal volumes of the 20 mM CuSO₄ and 100 mM THPTA stocks. d. Add the pre-mixed copper/ligand solution to the reaction tube. e. Add degassed buffer to bring the volume to 90 µL. f. Initiate the reaction by adding 10 µL of the freshly prepared sodium ascorbate solution.
-
-
Incubation and Monitoring:
Table 1: Example Reagent Volumes for Copper Concentration Optimization
| Final Cu²⁺ Conc. | Alkyne (10 mM) | Azide (10 mM) | Pre-mixed Cu²⁺/Ligand | Buffer | Na-Ascorbate (100 mM) |
| 50 µM | 10 µL | 10 µL | 0.5 µL (of 10mM mix) | 69.5 µL | 10 µL |
| 100 µM | 10 µL | 10 µL | 1 µL (of 10mM mix) | 69 µL | 10 µL |
| 250 µM | 10 µL | 10 µL | 2.5 µL (of 10mM mix) | 67.5 µL | 10 µL |
Protocol 2: Purification of the Click Product
Given the primary amine on your product, several purification strategies can be employed.
-
Size Exclusion Chromatography (SEC): This is a good option if your alkyne-containing molecule is significantly larger than the unreacted 2-Azidoethan-1-amine hydrochloride.
-
Ion Exchange Chromatography (IEX): The positively charged amine on your product allows for cation exchange chromatography. This can be effective for separating the product from neutral or negatively charged impurities.[7]
-
Reverse-Phase HPLC (RP-HPLC): This is a versatile technique for purifying small molecules.
-
Molecular Weight Cut-Off (MWCO) Centrifugation: This method is useful for removing small molecules like excess azide and copper catalyst from larger bioconjugates.[11]
IV. Visualizations
Caption: Troubleshooting workflow for low yield in click chemistry reactions.
V. References
-
Mettler Toledo. (n.d.). Click Reactions and Click Chemistry Tools for In-Situ Monitoring. Retrieved from [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the click reaction conditions. Retrieved from [Link]
-
Glen Research. (n.d.). Advances in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) Introducing Oligo-Click Kits. Retrieved from [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.
-
Royal Society of Chemistry. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Retrieved from [Link]
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]
-
Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
-
UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
LCGC. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
Doe, E., Hayth, H. L., Brumett, R., & Khisamutdinov, E. F. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. International Journal of Molecular Sciences, 24(5), 4797.
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Interchim. (n.d.). Click chemistry Activators. Retrieved from [Link]
-
Labinsights. (n.d.). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1076–1101.
-
ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. Retrieved from [Link]
-
baseclick. (n.d.). Protocols. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the purification of amines. Retrieved from
Sources
- 1. jenabioscience.com [jenabioscience.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
purification of proteins labeled with 2-Azidoethan-1-amine hydrochloride from unreacted compound
Technical Support Center: Purification of Azide-Labeled Proteins
Welcome to the technical support center for protein purification. This guide provides in-depth troubleshooting and practical advice for researchers purifying proteins labeled with 2-Azidoethan-1-amine hydrochloride. Our goal is to equip you with the knowledge to efficiently remove unreacted labeling reagent, ensuring the purity and integrity of your final protein conjugate.
PART 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the purification of azide-labeled proteins.
Q1: Why is it critical to remove unreacted 2-Azidoethan-1-amine hydrochloride?
A1: It is essential for several reasons. Unreacted azide compounds can interfere with downstream applications by competing in subsequent "click" chemistry reactions, leading to inaccurate quantification and conjugation.[1][2] Furthermore, residual small molecules may affect the protein's stability, solubility, or biological activity.
Q2: What is the most common method for removing small molecule reagents after protein labeling?
A2: Size-based separation techniques are the most common and effective. These include dialysis, desalting (a form of size exclusion chromatography), and tangential flow filtration (TFF).[3][4][5] These methods exploit the significant size difference between the large protein molecule and the small 2-Azidoethan-1-amine hydrochloride molecule.
Q3: How do I choose the right purification method for my specific protein?
A3: The choice depends on your protein's properties (size, stability), the sample volume, and the required final purity.
-
Dialysis is simple and gentle, ideal for larger volumes where time is not a critical factor.[3][6]
-
Size Exclusion Chromatography (SEC) / Desalting is faster, provides higher resolution, and is suitable for both small and large volumes.[4][5][7] It is often used as a final "polishing" step.[7]
-
Tangential Flow Filtration (TFF) is highly scalable and efficient for very large sample volumes, common in process development and manufacturing.
Q4: How can I confirm that all the unreacted 2-Azidoethan-1-amine hydrochloride has been removed?
A4: Confirmation can be achieved through analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector can separate and quantify the small molecule in the flow-through or dialysis buffer. Mass spectrometry can also be used to confirm the absence of the small molecule in the final purified protein sample.
Q5: What is a "Molecular Weight Cut-Off" (MWCO) and how do I select the right one for dialysis?
A5: MWCO refers to the pore size of the dialysis membrane, indicating the approximate molecular weight below which molecules can freely pass.[8] A general rule is to select a membrane with an MWCO that is at least half to one-third the molecular weight of your protein to ensure high retention of the target protein while allowing efficient removal of the small molecule.[8][9] For example, for a 50 kDa protein, a 10 kDa MWCO membrane is a common choice.[9]
PART 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification process.
Issue 1: Low Protein Recovery After Purification
Potential Cause & Solution
| Potential Cause | Explanation & Recommended Action |
| Protein Precipitation | The buffer conditions (pH, ionic strength) used for purification may not be optimal for your protein's stability, causing it to precipitate. Solution: Screen for optimal buffer conditions before large-scale purification. Ensure the purification buffer is compatible with your protein's stability profile. Additives like glycerol (up to 20%) or non-ionic detergents may improve solubility.[10] |
| Nonspecific Adsorption | Proteins can adsorb to dialysis membranes or chromatography resins, especially if they are hydrophobic. This is a common issue with low-concentration samples. Solution: For dialysis, select low-protein-binding membranes (e.g., regenerated cellulose).[8] For chromatography, ensure the column is well-equilibrated. If protein loss persists, consider passivating surfaces with a solution of a non-interfering protein like BSA, if compatible with your downstream application. |
| Incorrect MWCO Selection | If the dialysis membrane's MWCO is too close to the protein's molecular weight, you may lose a significant portion of your protein.[11] Solution: Always use an MWCO that is significantly smaller (at least 2-3 times) than your protein's molecular weight. For a 30 kDa protein, a 10 kDa MWCO is appropriate.[8] |
| Proteolytic Degradation | If the purification process is lengthy and performed at room temperature, endogenous proteases in your sample can degrade your protein.[12] Solution: Perform all purification steps at 4°C and add a protease inhibitor cocktail to your buffers.[12][13] |
Issue 2: Incomplete Removal of Unreacted 2-Azidoethan-1-amine Hydrochloride
Potential Cause & Solution
| Potential Cause | Explanation & Recommended Action |
| Insufficient Dialysis Time/Buffer Exchange | Dialysis works by diffusion across a concentration gradient. If the dialysis time is too short or the buffer volume is too small, equilibrium will be reached before the contaminant is sufficiently removed.[3][9] Solution: Dialyze against a buffer volume that is at least 200-500 times your sample volume.[6] Perform at least three buffer changes: two changes of 1-2 hours each, followed by an overnight dialysis at 4°C.[6][11] |
| Poor Resolution in Size Exclusion Chromatography (SEC) | Overloading the column, incorrect flow rate, or a poorly packed column can lead to broad peaks and poor separation between the protein and the small molecule. Solution: Optimize SEC parameters. Do not exceed the recommended sample volume for your column (typically 1-5% of the column volume). Optimize the flow rate to improve resolution.[5] Using a longer column can also increase resolution.[14] |
| Sample Viscosity | Highly concentrated protein samples can be viscous, impeding efficient diffusion during dialysis or causing high backpressure and poor separation in SEC.[10] Solution: Dilute the sample to a more manageable concentration before purification. If dilution is not an option, ensure gentle stirring during dialysis to break up the diffusion layer at the membrane surface.[6] |
Issue 3: Labeled Antibody Loses Antigen-Binding Activity
Potential Cause & Solution
| Potential Cause | Explanation & Recommended Action |
| Modification of Critical Residues | 2-Azidoethan-1-amine hydrochloride reacts with primary amines, such as those on lysine residues. If lysines within or near the antibody's antigen-binding site (Fab region) are modified, it can abolish its binding capability.[15] Solution: Reduce the molar excess of the labeling reagent in the reaction to decrease the degree of labeling. A lower degree of labeling is less likely to modify critical residues.[15] Alternatively, consider site-specific labeling technologies that target regions away from the antigen-binding site, such as the Fc region. |
PART 3: Step-by-Step Purification Protocols
Protocol 1: Purification by Dialysis
This method is gentle and suitable for a wide range of protein concentrations and volumes. It relies on passive diffusion to remove small molecules.[3][6]
Materials:
-
Labeled protein solution
-
Dialysis tubing or cassette with appropriate MWCO (e.g., 10 kDa for a >30 kDa protein)[8]
-
Large beaker (e.g., 2-4 L)
-
Stir plate and stir bar
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Membrane: Hydrate the dialysis membrane according to the manufacturer's instructions. This typically involves soaking in deionized water to remove preservatives.[8]
-
Load Sample: Load your labeled protein solution into the dialysis tubing/cassette, ensuring to leave some headspace to allow for potential buffer influx.
-
First Dialysis: Submerge the sealed tubing/cassette in a beaker containing dialysis buffer at a volume at least 200 times that of your sample.[6] Place the beaker on a stir plate with gentle stirring at 4°C. Dialyze for 2 hours.
-
Second Dialysis: Discard the buffer and replace it with fresh dialysis buffer. Continue to dialyze for another 2 hours at 4°C.[3][11]
-
Final Dialysis: Change the buffer one last time and allow the dialysis to proceed overnight at 4°C.[3][6][11]
-
Recover Sample: Carefully remove the tubing/cassette from the buffer, gently dry the outside, and recover your purified, labeled protein.
Protocol 2: Purification by Size Exclusion Chromatography (Desalting)
This method is rapid and provides excellent separation of proteins from small molecules like salts and unreacted labels.[4]
Materials:
-
Labeled protein solution
-
Desalting column (e.g., pre-packed PD-10 column)
-
Chromatography system or centrifuge (for spin columns)
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
-
Collection tubes
Procedure:
-
Column Equilibration: Remove the column's storage buffer and equilibrate the resin by washing it with 3-5 column volumes of your desired elution buffer.
-
Sample Application: Apply your labeled protein sample to the top of the column. Allow the sample to fully enter the packed bed.
-
Elution:
-
Fraction Collection: Begin collecting fractions immediately after applying the elution buffer. The purified protein will typically elute in the void volume. Monitor the elution using a UV detector at 280 nm or by collecting fractions and performing a protein quantification assay.
Workflow & Method Comparison
The overall process from labeling to quality control is summarized below.
Caption: Experimental workflow for protein azide-labeling and purification.
Comparison of Primary Purification Methods
| Feature | Dialysis | Size Exclusion Chromatography (Desalting) |
| Principle | Passive diffusion across a semi-permeable membrane[3] | Separation based on molecular size using porous beads[4] |
| Speed | Slow (4 hours to overnight)[6] | Fast (10-30 minutes) |
| Resolution | Low | High (excellent separation of protein from small molecules)[4] |
| Sample Dilution | Minimal | Can be significant; depends on column and protocol |
| Scalability | Good for lab scale (mL to L) | Excellent (spin columns for µL, large columns for L) |
| Gentleness | Very gentle, minimal shear stress | Generally gentle, but shear can occur at high flow rates[4] |
| Key Advantage | Simple, low cost, requires minimal specialized equipment | Speed, high purity, and buffer exchange capability |
PART 4: References
-
Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound. RSC Publishing. Available at: [Link]
-
Dialysis in Protein Research: Understanding the Basics. G-Biosciences. (2014-05-28). Available at: [Link]
-
Biochem Lab Protein Dialysis Protocol F21. San Diego University. Available at: [Link]
-
Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research. Novoprolabs. Available at: [Link]
-
Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound. National Institutes of Health. (2019-02-18). Available at: [Link]
-
Size Exclusion Chromatography for Protein Purification. Mtoz Biolabs. Available at: [Link]
-
Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. National Institutes of Health. Available at: [Link]
-
Protein Dialysis, Desalting, and Concentration. Creative Biostructure. Available at: [Link]
-
Troubleshooting protein recovery issues. Cytiva. (2025-03-20). Available at: [Link]
-
How to overcome issues with low or no recovery of his-tagged proteins. Cytiva. (2021-03-31). Available at: [Link]
-
AZIDE-SPECIFIC LABELLING OF BIOMOLECULES BY STAUDINGER-BERTOZZI LIGATION: PHOSPHINE DERIVATIVES OF FLUORESCENT PROBES SUITABLE FOR SINGLE-MOLECULE FLUORESCENCE SPECTROSCOPY. National Institutes of Health. Available at: [Link]
-
How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse. (2025-05-09). Available at: [Link]
-
Possible reasons for low protein recovery in acetone precipitation. Reddit. (2021-03-15). Available at: [Link]
-
Protein purification troubleshooting guide. Dutscher. Available at: [Link]
-
5.2 Protein purification. Roche. Available at: [Link]
-
Protein Purification Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Method for purification of a protein complex and identification of its components. Google Patents. Available at:
-
Complete chemical modification of amine and acid functional groups of peptides and small proteins. National Institutes of Health. Available at: [Link]
-
Protein Extraction and Cleanup. Bio-Rad. Available at: [Link]
-
Fluorescent Amine Protein Labeling. Jena Bioscience. Available at: [Link]
-
Whats the best precipitation method to get rid of Guanidinhydrochlorid from protein samples for SDS-PAGE?. ResearchGate. (2016-10-26). Available at: [Link]
-
How to separate amine from its product?. ResearchGate. (2017-08-05). Available at: [Link]
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- 1. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 5. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. goldbio.com [goldbio.com]
- 8. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 9. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 10. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
dealing with steric hindrance in 2-Azidoethan-1-amine hydrochloride conjugations
Topic: Dealing with Steric Hindrance in 2-Azidoethan-1-amine Hydrochloride Conjugations Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting Guide)
Reagent Status: 2-Azidoethan-1-amine Hydrochloride (CAS: 118508-67-1) Common Name: Azido-Ethyl-Amine, 2-Aminoethyl Azide Molecular Weight: 122.56 Da Core Challenge: Short linker length (2 carbons) causing steric occlusion during ligation.
Introduction: The "Short Linker" Paradox
You are likely using 2-Azidoethan-1-amine because you need a minimal "footprint" linker—perhaps to maintain the bioactivity of a small drug or to probe a tight binding pocket. However, this advantage is also your primary adversary. With only a ~3.5 Å distance between the amine (conjugation handle) and the azide (click handle), this reagent is highly susceptible to steric hindrance .
This guide addresses the two critical failure points:
-
The Anchor Step: Coupling the amine to a bulky activated ester (NHS/TFP).
-
The Click Step: Accessing the buried azide with a click partner (DBCO/Alkyne).
Part 1: The Amine Interface (Coupling to Activated Esters)
Q1: I am reacting 2-Azidoethan-1-amine HCl with an NHS-ester protein, but I see zero conjugation. Is the reagent defective?
Diagnosis: The issue is likely pH suppression , not reagent quality.
The Science: You are using the hydrochloride salt form.[1] In solution, the amine is fully protonated (
-
The Trap: If you dissolve this salt in neutral PBS (pH 7.4), the equilibrium heavily favors the non-reactive protonated state. The hydrolysis of the NHS ester (which competes with your reaction) will finish before the amine has a chance to react.
Protocol Fix (The "Base-Spike" Method):
| Reaction Type | Buffer System | Critical Additive |
| Aqueous (Proteins) | 0.1M Sodium Bicarbonate or Borate | Adjust pH to 8.5 . At this pH, ~20% of the amine is free, which is sufficient if the amine is in excess. |
| Organic (Small Molecules) | Anhydrous DMSO or DMF | add 1.5 - 2.0 equivalents of DIEA (Diisopropylethylamine) or Triethylamine to neutralize the HCl. |
Self-Validating Check: When adding the amine-HCl to an organic solution containing DIEA, you may see a slight "smoke" or precipitate (amine salts). This confirms neutralization is occurring.
Q2: My target molecule is extremely bulky (e.g., a crowded surface or tertiary structure). The standard NHS coupling is stalling.
Diagnosis: The short ethyl chain cannot penetrate the solvent shell or steric bulk of the target. The Science: The transition state for amide bond formation requires a specific tetrahedral geometry. If the target's bulk prevents the short amine from approaching the carbonyl carbon of the NHS ester, the reaction rate drops effectively to zero.
Advanced Troubleshooting Strategy:
-
Switch Activation Chemistry: Move from NHS esters to Acyl Fluorides or HOAt/HATU activation.
-
Why? Acyl fluorides are smaller and more electrophilic than NHS esters, often permitting coupling in sterically demanding pockets where NHS fails [1].
-
-
The "High-Molarity" Force:
-
Increase the concentration of 2-Azidoethan-1-amine to 50–100 equivalents .
-
Since the linker is small and cheap, forcing the equilibrium via Le Chatelier’s principle is a cost-effective way to overcome the steric barrier.
-
Part 2: The Click Interface (The Buried Azide)
Q3: I successfully attached the linker, but it won't react with DBCO-Cy5. Did the azide degrade?
Diagnosis: You are experiencing a Steric Clash between the target surface and the bulky DBCO ring. The Science: DBCO (Dibenzocyclooctyne) is a large, rigid, hydrophobic bicycle. With only a 2-carbon spacer, the azide is held tight against your target molecule. If the target surface is rigid or crowded, the DBCO simply cannot fit around the azide to initiate the cycloaddition.
Decision Matrix: Choosing the Right Click Partner
-
Scenario A: You cannot change the linker.
-
Solution:Switch to CuAAC (Copper-Catalyzed Click).
-
Reasoning: The terminal alkyne used in CuAAC is linear and tiny. It can slip into buried sites that DBCO cannot access.
-
Protocol Adjustment: Use a ligand like THPTA or BTTAA to protect your biomolecule from copper toxicity while maintaining high catalytic efficiency [2].
-
-
Scenario B: You must use Copper-Free (SPAAC).
-
Solution:Switch to BCN (Bicyclo[6.1.0]nonyne). [2]
-
Reasoning: BCN is significantly smaller and less hydrophobic than DBCO, often allowing it to access sterically hindered azides that DBCO cannot [3].
-
Part 3: Visualizing the Workflow
The following diagram illustrates the decision logic for overcoming steric hindrance with this specific short linker.
Caption: Troubleshooting logic flow for short-linker azide conjugations, prioritizing pH correction and steric-based click reagent selection.
Part 4: Analytical Validation (Self-Validating Protocols)
How do you prove the 2-carbon linker is actually there if the mass shift is tiny (+67 Da)?
The "Click-Shift" Gel (For Proteins)
Do not rely on the mass shift of the linker itself.
-
Protocol: Take a small aliquot of your conjugate and react it with a large molecular weight DBCO-PEG5k or a Fluorescent-DBCO .
-
Readout: Run SDS-PAGE.
-
Success: You see a distinct band shift (+5kDa) or strong fluorescence.
-
Failure: No shift/fluorescence means the initial amine coupling failed (or the azide is dead).
-
Infrared Spectroscopy (For Small Molecules/Polymers)
-
Target: Azide stretch vibration.
-
Readout: Look for a distinct, sharp peak at ~2100 cm⁻¹ . This region is usually silent in biological/organic molecules, making it a definitive "fingerprint" for the presence of the azide.
Part 5: Summary of Reaction Parameters
| Parameter | Recommendation for 2-Azidoethan-1-amine HCl | Reason |
| Stoichiometry | 20x - 50x excess | Compensates for slow kinetics due to steric hindrance. |
| pH (Aqueous) | 8.3 - 8.5 | Essential to deprotonate the HCl salt (pKa ~9.0). |
| Solvent | DMSO/DMF (preferred) | Prevents hydrolysis of the activated ester partner.[3] |
| Click Reagent | BCN or Alkyne (CuAAC) | DBCO is often too bulky for this short 2-carbon linker. |
| Temperature | 4°C overnight (Proteins) | Slower reaction time allows the linker to find the binding pocket without precipitating the protein. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
-
Dommerholt, J., et al. (2010).[2] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition, 49(50), 9422-9425.
Sources
Validation & Comparative
comparing the efficiency of CuAAC versus SPAAC for 2-Azidoethan-1-amine hydrochloride
This guide provides an in-depth technical comparison between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), specifically tailored for the application of 2-Azidoethan-1-amine hydrochloride .
Executive Summary
For 2-Azidoethan-1-amine hydrochloride , CuAAC is the superior chemical choice regarding reaction kinetics, yield, and maintaining the structural integrity of the small linker. The minimal steric footprint of the terminal alkyne partner preserves the hydrophilic nature of the ethylamine spacer. SPAAC should be reserved strictly for live-cell applications or copper-sensitive environments, as the bulky cyclooctyne group (e.g., DBCO) significantly alters the physicochemical properties of this small molecule, effectively negating its function as a low-profile spacer.
Compound Profile: 2-Azidoethan-1-amine HCl
Before analyzing the conjugation methods, it is critical to understand the substrate's constraints.
-
Structure: A short, hydrophilic ethyl chain terminating in a primary amine and an azide.
-
Role: Typically used as a heterobifunctional crosslinker or spacer.
-
Key Property: High water solubility (due to HCl salt) and low molecular weight (~122.56 g/mol ).
-
Chemical Vulnerability: The primary amine is nucleophilic; however, in "click" chemistry (bioorthogonal), it remains inert. The challenge lies in preserving its solubility and lack of steric bulk after conjugation.
Mechanistic Comparison & Efficiency Data
The "Steric Penalty" Analysis
The most overlooked factor when choosing between CuAAC and SPAAC for small molecules is the atom economy .
-
CuAAC: Reacts with a terminal alkyne (-C≡CH).[1][2] The resulting triazole linkage adds minimal mass and bulk.
-
SPAAC: Reacts with a cyclooctyne (e.g., DBCO, BCN).[3][4] The resulting fused ring system is massive relative to the 2-Azidoethan-1-amine backbone, introducing significant hydrophobicity.
Performance Data Table
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reaction Rate ( | Fast ( | Moderate ( |
| Steric Footprint | Low (Maintains linker flexibility) | High (Rigid, bulky hydrophobic group) |
| Atom Economy | High (Terminal alkyne is small) | Low (Cyclooctyne is large) |
| Biocompatibility | Low (Cu(I) is cytotoxic; requires ligands) | High (No catalyst required) |
| Regioselectivity | Strictly 1,4-disubstituted triazole | Mixture of regioisomers (often irrelevant) |
| Optimization | Requires Cu:Ligand ratio tuning | "Mix and Go" simplicity |
Mechanistic Pathway Diagram
The following diagram illustrates the activation energy differences and structural outcomes of both pathways.
Figure 1: Mechanistic divergence showing the steric outcome. Note the "Compact" vs. "Bulky" product labels, which are critical for small molecule linkers.
Experimental Protocols
Protocol A: High-Efficiency CuAAC (Recommended for Synthesis/Proteomics)
Context: Use this when copper toxicity is not an issue (e.g., fixed cells, lysates, bead conjugation). Why THPTA? We use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) instead of TBTA because it is water-soluble, preventing the precipitation of the copper complex which can degrade the azide.
Reagents:
-
2-Azidoethan-1-amine HCl (10 mM in water).
-
Alkyne-partner (10 mM in water or DMSO).
-
CuSO4 (20 mM in water).
-
THPTA Ligand (50 mM in water).
-
Sodium Ascorbate (100 mM in water, freshly prepared).
Step-by-Step:
-
Premix Catalyst: In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 2 µL CuSO4 + 4 µL THPTA). Incubate for 5 minutes. This protects the biomolecules from oxidative damage.
-
Reaction Assembly: To your reaction buffer (PBS, pH 7.4), add:
-
Alkyne-partner (Final conc: 10-50 µM).
-
2-Azidoethan-1-amine HCl (Final conc: 20-100 µM; 2x excess relative to alkyne).
-
-
Initiation: Add the Cu-THPTA complex (Final Cu conc: 100-500 µM).
-
Reduction: Add Sodium Ascorbate (Final conc: 2.5 - 5 mM).
-
Incubation: Incubate for 30–60 minutes at Room Temperature (RT), protected from light.
-
Quenching: Stop reaction with 10 mM EDTA if downstream analysis is sensitive to metals.
Protocol B: SPAAC (Recommended for Live Cells)
Context: Use only when copper is strictly forbidden (e.g., metabolic labeling in live animals).
Reagents:
-
2-Azidoethan-1-amine HCl (10 mM).
-
DBCO-partner (or BCN-partner).
Step-by-Step:
-
Preparation: Dissolve DBCO reagent in DMSO or buffer.
-
Reaction Assembly: Mix DBCO-partner and 2-Azidoethan-1-amine HCl in PBS or cell media.
-
Note: SPAAC kinetics are slower. Use a higher concentration of the azide (5-10x excess) if possible to drive the reaction.
-
-
Incubation: Incubate for 1–4 hours at 37°C (or RT).
-
Critical: DBCO can react non-specifically with free thiols (cysteine) over long incubations. Do not exceed 4 hours if free thiols are present.
-
Decision Matrix
Use this logic flow to determine the correct chemistry for your specific experiment involving 2-Azidoethan-1-amine.
Figure 2: Decision tree prioritizing biological constraints vs. chemical efficiency.
Expert Verdict
For 2-Azidoethan-1-amine hydrochloride , the CuAAC reaction is the scientifically robust choice for 90% of applications. The molecule is designed to be a small, soluble spacer. Using SPAAC forces this tiny molecule to carry a bulky, hydrophobic cyclooctyne, which often defeats the purpose of using a short ethylamine linker. Only utilize SPAAC if the toxicity of the copper catalyst is an absolute experimental blocker.
References
-
BroadPharm. "Protocol for Azide-Alkyne Click Chemistry." BroadPharm Protocols. Link
-
Prescher, J. A., & Bertozzi, C. R. "Chemistry in living systems." Nature Chemical Biology, 2005. Link
-
Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie, 2009. Link
-
BenchChem. "Comparative Guide: CuAAC vs. SPAAC." BenchChem Technical Guides, 2025. Link
-
Lumiprobe. "Influence of sodium azide on Click Chemistry reactions." Lumiprobe Tech Support. Link
Sources
A Senior Application Scientist's Guide to Short-Chain Azide Linkers in Bioconjugation: A Comparative Analysis of 2-Azidoethan-1-amine Hydrochloride
In the intricate world of bioconjugation, the selection of a linker molecule is as critical as the choice of the biomolecules themselves. The linker, a seemingly simple molecular bridge, dictates the stability, solubility, and ultimate biological function of the resulting conjugate.[1][2] Among the arsenal of tools available to researchers, azide-functionalized linkers have become indispensable, primarily due to their ability to participate in highly selective and efficient bioorthogonal reactions.[3][4]
This guide provides an in-depth comparison of short-chain azide linkers, with a specific focus on 2-Azidoethan-1-amine hydrochloride. We will dissect its properties and compare its performance against other prevalent short-chain alternatives, providing the experimental context and data necessary for researchers, scientists, and drug development professionals to make informed decisions in their bioconjugation strategies.
The Azide Handle: A Gateway to Bioorthogonal Chemistry
The azide group (-N₃) is the cornerstone of many modern bioconjugation strategies. It is small, largely absent from biological systems (abiotic), and stable in physiological conditions, yet it can be selectively "clicked" with a partner molecule.[3][4] This reactivity is primarily harnessed through three main pathways, each with distinct advantages and applications.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential "click chemistry" reaction, CuAAC joins an azide with a terminal alkyne to form a stable triazole ring.[][6] It is renowned for its high efficiency and rapid kinetics but requires a copper(I) catalyst, which can be toxic to living cells, though the use of specialized ligands can mitigate this issue.[7][8][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cytotoxicity of copper, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide.[10][][12] This "copper-free" click reaction is ideal for applications in living systems.[12][13]
-
Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine, forming a stable amide bond.[][15][16] Like SPAAC, it is bioorthogonal and metal-free, offering another avenue for in-vivo conjugation.[][17]
Focus Molecule: 2-Azidoethan-1-amine Hydrochloride
Chemical Structure: N₃-CH₂-CH₂-NH₂·HCl
2-Azidoethan-1-amine hydrochloride is one of the simplest and shortest bifunctional azide linkers.[18][19][20] It possesses a terminal primary amine and a terminal azide group, separated by a two-carbon (ethylene) spacer. The hydrochloride salt form enhances its solubility in aqueous buffers, a crucial attribute for bioconjugation reactions.[19]
Its primary utility lies in a two-step conjugation strategy. The amine group serves as the initial attachment point to a biomolecule. For instance, it can be coupled to carboxylic acid groups (e.g., on aspartate or glutamate residues, or the C-terminus of a protein) using carbodiimide chemistry (EDC/NHS). This leaves the azide group exposed and available for a subsequent bioorthogonal reaction with an alkyne- or phosphine-modified molecule.
Advantages:
-
Minimal Steric Profile: Its short length introduces minimal bulk, which can be advantageous when preserving the native conformation and function of a biomolecule is paramount.
-
Hydrophilicity: The amine hydrochloride salt form ensures good water solubility.[19]
-
Simplicity: It provides a straightforward way to introduce an azide handle onto molecules bearing accessible carboxyl groups.
Limitations:
-
Potential Steric Hindrance: The very short spacer arm may not provide sufficient reach to overcome steric hindrance between two large conjugated partners (e.g., two proteins), potentially leading to lower reaction efficiencies.[21][22]
-
Requires Initial Coupling: Unlike pre-activated linkers (e.g., NHS esters), its use requires an initial, separate conjugation step to attach it to the biomolecule.
Comparative Analysis of Alternative Short-Chain Azide Linkers
The choice of linker extends beyond 2-azidoethan-1-amine. Several other short-chain linkers offer different lengths, functionalities, and conjugation strategies.
-
3-Azidopropan-1-amine: A close relative with an additional methylene group. This slightly longer chain provides more flexibility and may help alleviate some of the steric hindrance issues associated with the two-carbon linker, without significantly increasing the overall size of the conjugate.
-
Azidoacetic Acid NHS Ester: This is a highly popular alternative that reverses the initial conjugation chemistry.[23][24] Instead of an amine for coupling to a carboxyl group, it has an N-hydroxysuccinimide (NHS) ester that reacts directly and efficiently with primary amines, such as those on lysine residues of a protein.[25][26] This one-step method is often more straightforward for modifying proteins.
-
Azido-PEGn-NHS Esters: These linkers incorporate short polyethylene glycol (PEG) chains (e.g., n=4, 8, 12).[27] The PEG spacer significantly enhances the hydrophilicity and solubility of the entire conjugate, can reduce immunogenicity, and provides a much longer, more flexible spacer arm to overcome steric challenges.[27][28]
Data-Driven Comparison of Short-Chain Azide Linkers
| Linker Name | Chemical Structure | Molecular Weight ( g/mol ) | Spacer Atom Count* | Key Reactive Groups | Primary Conjugation Strategy |
| 2-Azidoethan-1-amine HCl | N₃-CH₂-CH₂-NH₂·HCl | 122.56[20] | 4 | Amine, Azide | Amine couples to activated carboxyl groups (e.g., via EDC/NHS). |
| 3-Azidopropan-1-amine | N₃-(CH₂)₃-NH₂ | 100.12 | 5 | Amine, Azide | Amine couples to activated carboxyl groups. |
| Azidoacetic Acid NHS Ester | N₃-CH₂-CO-NHS | 198.14 | 5 | NHS Ester, Azide | NHS ester couples directly to primary amines (e.g., lysine).[25] |
| Azido-PEG4-NHS Ester | N₃-(CH₂CH₂O)₄-CH₂-CO-NHS | 388.37 | 18 | NHS Ester, Azide | NHS ester couples directly to primary amines.[27] |
| Note: Spacer atom count refers to the number of atoms in the direct chain between the biomolecule attachment point and the azide nitrogen. |
Experimental Design Considerations: Choosing the Right Linker
The optimal linker is dictated by the specific experimental goals. There is no one-size-fits-all solution.
-
Impact of Linker Length and Sterics: The central dogma of linker selection is balancing proximity and accessibility. For creating antibody-drug conjugates (ADCs), linker design is critical for modulating stability and payload release.[2][21][22] A short linker like 2-azidoethan-1-amine may be perfect for attaching a small molecule fluorophore where minimal perturbation is desired. However, when conjugating two large proteins, a longer, more flexible PEGylated linker is often necessary to ensure the two entities can react without steric clash and that their functional domains remain accessible.[29][30]
-
Attachment Chemistry: The choice between an amine-terminated linker (like 2-azidoethan-1-amine) and an NHS ester-terminated linker (like azidoacetic acid NHS ester) depends on the available functional groups on your biomolecule of interest. Proteins have an abundance of lysine amines, making NHS ester chemistry a convenient and popular choice.[26] However, if you wish to avoid lysines to preserve a binding site or want to specifically target carboxyl groups, the amine-terminated linker is the superior choice.
Experimental Protocols
The following protocols are illustrative examples. Researchers must optimize concentrations, reaction times, and purification methods for their specific biomolecules.
Protocol 1: Two-Step Protein Labeling using 2-Azidoethan-1-amine HCl and CuAAC
This protocol first attaches the linker to protein carboxyl groups and then "clicks" an alkyne-dye.
Materials:
-
Protein of interest (in MES buffer, pH 6.0)
-
2-Azidoethan-1-amine hydrochloride
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Alkyne-functionalized fluorophore
-
CuAAC Catalyst Solution: Premix of CuSO₄ and a copper-stabilizing ligand like THPTA or BTTAA.
-
Reducing Agent: Sodium Ascorbate (freshly prepared)
-
Desalting columns
Methodology:
Part A: Attaching the Azide Linker
-
Protein Preparation: Dissolve the protein in MES buffer to a concentration of 2-5 mg/mL.
-
Activator Preparation: Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.
-
Activation: Add a 50-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution. Incubate for 15-30 minutes at room temperature. Rationale: EDC activates carboxyl groups, and Sulfo-NHS creates a more stable intermediate, increasing coupling efficiency in aqueous solution.
-
Coupling: Add a 100-fold molar excess of 2-Azidoethan-1-amine hydrochloride to the reaction mixture. Incubate for 2 hours at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4. The collected fraction contains the azide-modified protein.
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation: Prepare a 10 mM stock of the alkyne-fluorophore in DMSO. Prepare a 100 mM stock of sodium ascorbate in water.
-
Reaction Setup: To the azide-modified protein (final concentration ~1-2 mg/mL in PBS), add the alkyne-fluorophore to a final 10-fold molar excess.
-
Catalyst Addition: Add the premixed CuSO₄/ligand solution to a final copper concentration of 0.1-1 mM.[8][9]
-
Initiation: Add the sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.[7][8]
-
Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Final Purification: Purify the fluorescently labeled protein conjugate using a desalting column or size-exclusion chromatography to remove the catalyst and excess fluorophore.
Protocol 2: One-Step Protein Labeling using Azidoacetic Acid NHS Ester and SPAAC
This protocol directly attaches the azide to protein lysines and then uses copper-free click chemistry.
Materials:
-
Protein of interest (in PBS, pH 7.4-8.0)
-
Azidoacetic Acid NHS Ester
-
DBCO-functionalized molecule (e.g., DBCO-biotin)
-
Anhydrous DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Methodology:
Part A: Attaching the Azide Linker
-
Protein Preparation: Dissolve the protein in PBS buffer, pH 7.4-8.0, to a concentration of 2-10 mg/mL. Rationale: The NHS ester reaction with amines is more efficient at slightly alkaline pH, but this must be balanced with protein stability.
-
Reagent Preparation: Immediately before use, dissolve Azidoacetic Acid NHS Ester in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The final DMSO concentration should ideally be below 10% (v/v).
-
Incubation: Incubate for 1 hour at room temperature or 2 hours on ice.
-
Quenching (Optional but Recommended): Add quenching buffer to a final concentration of 50 mM and incubate for 15 minutes to consume any unreacted NHS ester.
-
Purification: Purify the azide-modified protein using a desalting column equilibrated with the desired buffer (e.g., PBS, pH 7.4).
Part B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reagent Preparation: Prepare a 10 mM stock of the DBCO-functionalized molecule in DMSO.
-
Reaction Setup: To the purified azide-modified protein, add a 3- to 10-fold molar excess of the DBCO reagent.
-
Incubation: Incubate the reaction for 2-12 hours at room temperature or 4°C. Reaction times for SPAAC are generally longer than for CuAAC and depend on the specific cyclooctyne used.[10][12]
-
Final Purification: Purify the final conjugate using a desalting column or another appropriate chromatographic method to remove any unreacted DBCO reagent.
Conclusion
The selection of a short-chain azide linker is a critical decision in the design of bioconjugation experiments. 2-Azidoethan-1-amine hydrochloride represents a simple, hydrophilic, and sterically minimal option, ideal for applications where carboxyl groups are the target and a short tether is desired. However, its utility must be weighed against alternatives like azidoacetic acid NHS ester , which offers a more direct route to labeling abundant lysine residues, and PEGylated linkers , which provide enhanced solubility and flexibility.
Ultimately, the optimal choice depends on a careful consideration of the biomolecule's properties, the desired characteristics of the final conjugate, and the specific demands of the biological application. By understanding the fundamental properties and experimental workflows associated with each linker, researchers can better navigate these choices to synthesize effective, well-defined bioconjugates for pioneering advancements in research and medicine.
References
-
Creative Biolabs. Azidoacetic acid NHS ester (CAT#: ADC-L-166). [Link]
-
Sharpless, K. B., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Pearce, L. A., et al. (2017). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs, 9(4), 674-685. [Link]
-
Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]
-
ResearchGate. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link]
-
Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]
-
Creative Biolabs. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). [Link]
-
Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]
-
Creative Biolabs. Staudinger Ligation. [Link]
-
Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12. [Link]
-
MacKenzie, D. A., et al. (2016). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. Bioconjugate Chemistry, 27(11), 2627-2631. [Link]
-
Manlove, A. H., et al. (2012). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 10(39), 7938-7945. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 329-331. [Link]
-
Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]
-
Laughlin, S. T., & Bertozzi, C. R. (2007). A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology, 2(11), 741-744. [Link]
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Bednarek, C., et al. (2020). The Staudinger Ligation. Chemical Reviews, 120(10), 4301-4354. [Link]
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ResearchGate. A Comparative Study of Bioorthogonal Reactions with Azides. [Link]
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Wang, D., et al. (2017). A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL). Scientific Reports, 7(1), 1-9. [Link]
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Besanceney-Webler, C., et al. (2011). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study. Angewandte Chemie International Edition, 50(35), 8051-8056. [Link]
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Interchim. Exploring advanced Click Chemistry for versatile and efficient bioconjugations. [Link]
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Dolezal, J., et al. (2021). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Polymers, 13(1), 147. [Link]
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ResearchGate. Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. [Link]
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PubChem. 2-Azidoethan-1-amine hydrochloride. [Link]
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Gupta, S. S., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. Bioconjugate Chemistry, 24(3), 400-412. [Link]
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Agarwal, P., & Bertozzi, C. R. (2015). Click Chemistry in Antibody-Drug Conjugates. Methods in Molecular Biology, 1297, 19-35. [Link]
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A Senior Application Scientist's Guide to Quantitative Protein Labeling: A Comparative Analysis of 2-Azidoethan-1-amine Hydrochloride and Amine-Reactive Alternatives
For researchers, scientists, and drug development professionals, the precise and specific labeling of proteins is a cornerstone of innovation. It enables the elucidation of complex biological processes, the development of targeted therapeutics, and the creation of sensitive diagnostic tools. The choice of labeling chemistry is a critical decision that directly influences the efficiency, specificity, and functional integrity of the final protein conjugate.
This guide provides an in-depth, objective comparison of two prominent strategies for introducing azide handles onto proteins for subsequent bioorthogonal reactions: the use of the small, amine-containing molecule 2-Azidoethan-1-amine hydrochloride via carbodiimide chemistry, and the application of pre-activated N-hydroxysuccinimide (NHS) esters of azide-containing linkers . We will delve into the underlying chemical principles, provide detailed experimental protocols for labeling and quantification, and present a comparative analysis of their performance to guide your selection process.
The Strategic Importance of Azide Labeling
The azide group is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. Its primary utility lies in its ability to participate in highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). By introducing an azide handle onto a protein, researchers unlock the ability to attach a vast array of probes, such as fluorophores, biotin, or drug molecules, with exceptional precision.
Comparative Analysis of Azide Labeling Strategies
The two methods we will explore for introducing azide functionalities onto proteins target different amino acid residues and employ distinct chemical mechanisms.
-
2-Azidoethan-1-amine hydrochloride with EDC/NHS Chemistry: This approach utilizes the water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) to form an amide bond between the primary amine of 2-Azidoethan-1-amine and the carboxyl groups of aspartic and glutamic acid residues on the protein. This is often referred to as a "zero-length" crosslinking approach as no additional spacer is introduced beyond the azidoethanamine itself.
-
Pre-activated Azido-NHS Esters: These reagents are azide-containing molecules that have been pre-activated with an N-hydroxysuccinimide ester. This NHS ester reacts directly and efficiently with primary amines on the protein, primarily the ε-amino group of lysine residues and the N-terminus, to form a stable amide bond.
Here, we present a comparative overview of these two methodologies:
| Feature | 2-Azidoethan-1-amine HCl + EDC/NHS | Pre-activated Azido-NHS Ester |
| Target Residues | Aspartic Acid, Glutamic Acid (Carboxyl Groups) | Lysine, N-terminus (Primary Amines) |
| Reaction Type | Two-step, one-pot reaction (activation then coupling) | One-step reaction with the protein |
| Reagents Required | Protein, 2-Azidoethan-1-amine HCl, EDC, NHS | Protein, Pre-activated Azido-NHS Ester |
| Control & Purity | Potential for side reactions like N-acylurea formation and protein cross-linking.[1] | Higher control over stoichiometry and generally higher purity of the final conjugate.[2] |
| Convenience | A straightforward one-pot procedure.[1] | Requires the synthesis or purchase of a pre-activated reagent. |
| Yield & Efficiency | Can be highly efficient but is sensitive to pH, buffer choice, and reagent concentrations.[3] | Generally high and reproducible yields under optimized conditions.[2] |
Quantitative Performance: A Representative Comparison
To provide a clearer understanding of the practical differences between these two methods, we present representative quantitative data based on typical laboratory outcomes. It is important to note that actual results will vary depending on the specific protein, buffer conditions, and reagent concentrations.
Table 1: Comparative Quantitative Analysis of Labeling Efficiency
| Parameter | 2-Azidoethan-1-amine + EDC/NHS | Pre-activated Azido-NHS Ester |
| Degree of Labeling (DOL) | 1 - 5 azides per protein | 2 - 8 azides per protein |
| Labeling Efficiency (%) | 75 ± 10% | 90 ± 5% |
| Protein Recovery (%) | > 80% | > 90% |
| Reaction Time | 2 - 4 hours | 1 - 2 hours |
Data is representative and intended for comparative purposes.
The Causality Behind Experimental Choices
The choice between these two labeling strategies is dictated by the specific research question and the properties of the protein of interest.
-
When to Choose 2-Azidoethan-1-amine + EDC/NHS: This method is advantageous when lysine residues are critical for the protein's function or are located in the active site. By targeting carboxyl groups, it offers an alternative labeling site. The small size of 2-Azidoethan-1-amine is also less likely to perturb protein structure and function compared to larger NHS-ester linkers.[4]
-
When to Choose Pre-activated Azido-NHS Esters: This is often the more convenient and higher-yielding method.[2] The high reactivity and specificity of NHS esters for primary amines make it a robust choice for many applications.[5] A wide variety of pre-activated azido-NHS esters with different spacer arm lengths are commercially available, offering flexibility in experimental design.
Experimental Protocols
The following are detailed, step-by-step protocols for labeling a model protein, Bovine Serum Albumin (BSA), using both methods, followed by protocols for quantitative analysis.
Protocol 1: Labeling of BSA with 2-Azidoethan-1-amine hydrochloride using EDC/NHS Chemistry
This protocol describes the covalent attachment of 2-Azidoethan-1-amine to the carboxyl groups of BSA.
Materials:
-
Bovine Serum Albumin (BSA)
-
2-Azidoethan-1-amine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: Dissolve BSA in Activation Buffer to a final concentration of 10 mg/mL.
-
Reagent Preparation:
-
Prepare a 100 mM solution of 2-Azidoethan-1-amine hydrochloride in Coupling Buffer.
-
Immediately before use, prepare 100 mM solutions of EDC and NHS in anhydrous DMSO or DMF.
-
-
Activation of Carboxyl Groups:
-
To the BSA solution, add the EDC and NHS solutions to a final concentration of 4 mM and 10 mM, respectively.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Coupling Reaction:
-
Add the 2-Azidoethan-1-amine hydrochloride solution to the activated BSA to achieve a 20-fold molar excess over the protein.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes to quench any unreacted NHS esters.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
Protocol 2: Labeling of BSA with a Pre-activated Azido-NHS Ester
This protocol describes the labeling of primary amines on BSA with a commercially available Azido-PEG4-NHS Ester.
Materials:
-
Bovine Serum Albumin (BSA)
-
Azido-PEG4-NHS Ester
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: Dissolve BSA in Coupling Buffer to a final concentration of 10 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMF or DMSO immediately before use.
-
Labeling Reaction:
-
Add the Azido-PEG4-NHS Ester stock solution to the BSA solution to achieve a 10-fold molar excess.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes to quench any unreacted NHS ester.
-
Purification: Remove excess reagent by passing the reaction mixture through a desalting column equilibrated with PBS.
Quantitative Analysis of Protein Labeling
Accurate quantification of the labeling reaction is crucial for ensuring reproducibility and for the correct interpretation of downstream experiments. We will describe two common methods for determining the Degree of Labeling (DOL), which is the average number of labels per protein molecule.
Protocol 3: Quantification of Protein Concentration using the Bradford Assay
The Bradford assay is a quick and simple colorimetric method for determining protein concentration.[6][7]
Materials:
-
Bradford reagent
-
Bovine Serum Albumin (BSA) standards (0.1 to 1.0 mg/mL)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of BSA standards of known concentrations.
-
Add a small volume (e.g., 10 µL) of each standard to separate wells of a microplate or cuvettes.
-
Add Bradford reagent (e.g., 200 µL) to each well/cuvette and mix.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 595 nm.
-
Plot the absorbance values against the corresponding protein concentrations to generate a standard curve.
-
-
Measure Sample Concentration:
-
Dilute your labeled protein sample to fall within the linear range of the standard curve.
-
Perform the Bradford assay on your diluted sample as described above.
-
Determine the protein concentration of your sample using the standard curve.
-
Protocol 4: Determination of Degree of Labeling (DOL) by MALDI-TOF Mass Spectrometry
MALDI-TOF mass spectrometry provides a precise measurement of the mass of the labeled protein, allowing for the direct calculation of the DOL.[8][9]
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid for proteins >10 kDa)
-
Unlabeled protein control
Procedure:
-
Sample Preparation:
-
Mix a small amount of your purified labeled protein and the unlabeled control with the matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to dry completely.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectra for both the unlabeled and labeled protein samples.
-
-
Data Analysis:
-
Determine the average molecular weight (MW) of the unlabeled protein (MW_protein) and the labeled protein (MW_labeled_protein).
-
Calculate the mass of the attached label (MW_label).
-
Calculate the DOL using the following formula: DOL = (MW_labeled_protein - MW_protein) / MW_label
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each labeling and analysis workflow.
Caption: Workflow for labeling proteins with 2-Azidoethan-1-amine via EDC/NHS chemistry.
Caption: Workflow for labeling proteins with a pre-activated Azido-NHS ester.
Impact on Protein Function: A Critical Consideration
A significant concern with any chemical modification of a protein is the potential impact on its structure and function.[4] The introduction of a label, regardless of the method, can lead to changes in protein conformation, stability, and biological activity. Therefore, it is essential to perform functional assays on the labeled protein to validate its integrity.
The choice of functional assay will be specific to the protein of interest. Examples include:
-
Enzyme kinetics assays: To determine if the catalytic activity of an enzyme is affected.
-
Binding assays (e.g., ELISA, Surface Plasmon Resonance): To assess whether the binding affinity of an antibody or receptor is altered.
-
Cell-based assays: To confirm that the labeled protein retains its biological activity in a cellular context.
It is recommended to compare the functional activity of the labeled protein to that of the unlabeled control to quantify any potential impact.
Conclusion
The quantitative analysis of protein labeling is a critical aspect of ensuring the reliability and reproducibility of a wide range of biological experiments. Both the EDC/NHS-mediated coupling of 2-Azidoethan-1-amine and the use of pre-activated azido-NHS esters are powerful methods for introducing azide handles onto proteins. The choice between them should be guided by the specific characteristics of the protein of interest and the experimental goals. By carefully following detailed protocols and performing rigorous quantitative analysis, researchers can confidently generate high-quality labeled proteins for their downstream applications.
References
- Benchchem. A Head-to-Head Comparison: EDC/NHS Coupling vs. Pre-activated NHS Esters for Bioconjugation. Benchchem. Accessed February 15, 2026.
- Kim, J., Kim, Y., Park, S., Kim, Y., & Lee, S. (2009). Comparative proteome analysis using amine-reactive isobaric tagging reagents coupled with 2D LC/MS/MS in 3T3-L1 adipocytes following hypoxia or normoxia.
- Lopes, J. P., et al. (2023).
- Benchchem. A Comparative Guide to EDC/NHS Crosslinking Chemistry. Benchchem. Accessed February 15, 2026.
- Benchchem. Validating Protein Labeling: A Comparative Guide to Crabescein and Other Amine-Reactive Probes for Mass Spectrometry Analysis. Benchchem. Accessed February 15, 2026.
- Thermo Fisher Scientific. (n.d.). instructions - edc. Thermo Fisher Scientific.
- Jameson, D. M., & Croney, J. C. (2003). Fluorescent labeling and modification of proteins. Methods in molecular biology (Clifton, N.J.), 221, 1-17.
- Zhang, Y., et al. (2023).
- BOC Sciences. (n.d.). NHS Esters for Antibody Labeling. BOC Sciences.
- Thermo Fisher Scientific. (n.d.). Protein Labeling, Crosslinking, and Modification Support—Troubleshooting. Thermo Fisher Scientific.
- Miller, L. W., & Cornish, V. W. (2005). Chemical tags for labeling proteins inside living cells. Current opinion in chemical biology, 9(1), 56-61.
- Miller, L. W., & Cornish, V. W. (2005). Chemical tags for labeling proteins inside living cells. Current opinion in chemical biology, 9(1), 56-61.
- Creative Proteomics. (n.d.). Protein Quantification Technology-TMT Labeling Quantitation.
- Thompson, A., et al. (2019). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Analytical chemistry, 91(1), 124-141.
- Kapanidis, A. N., et al. (2004). A comparison of protein detection and quantification techniques.
- Benchchem. Mass Spectrometry Analysis of Proteins Labeled with m-PEG4-CH2-aldehyde versus Amine-Reactive Alterna. Benchchem. Accessed February 15, 2026.
- Li, Y., et al. (2020). Modification of EDC method for increased labeling efficiency and characterization of low-content protein in gum acacia using asymmetrical flow field-flow fractionation coupled with multiple detectors. Food Hydrocolloids, 103, 105679.
- Marks, K. M., & Nolan, G. P. (2006). A general approach for chemical labeling and rapid, spatially controlled protein inactivation. Proceedings of the National Academy of Sciences, 103(46), 17202-17207.
- Thermo Fisher Scientific. (n.d.). A comparison of protein detection and quantification techniques. Thermo Fisher Scientific.
- QIAGEN. (n.d.). Quantifying proteins using the Bradford method. QIAGEN.
- The Rockefeller University. (n.d.).
- Creative Proteomics. (n.d.). Protocol for Bradford Protein Assay.
- Giepmans, B. N., et al. (2006). Advances in chemical labeling of proteins in living cells.
- Merrill, J. C., et al. (2016). Amine-reactive Neutron-encoded Labels for Highly Plexed Proteomic Quantitation. Molecular & Cellular Proteomics, 15(7), 2416–2427.
- Sharma, S., et al. (2012). Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications. Sensors (Basel, Switzerland), 12(8), 11115–11129.
- Gygi, S. P., et al. (1999). A tutorial review of labeling methods in mass spectrometry-based quantitative proteomics.
- G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
- Abcam. (n.d.). Bradford protein assay. Abcam.
- Tanaka, Y., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules (Basel, Switzerland), 26(14), 4114.
- Bruker. (2016, July 21). MALDI-TOF/TOF mass spectrometry. Bruker.
- Merck. (n.d.). Comparative Analysis of Different EDC and Sulfo-NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca. Merck.
- Walker, J. M. (Ed.). (2002). The Bradford Method for Protein Quantitation. In The Protein Protocols Handbook (pp. 11-15). Humana Press.
- BioAgilytix. (n.d.).
- University of Copenhagen. (n.d.). PROTOCOL FOR OBTAINING MALDI-TOF MASS SPECTRA. University of Copenhagen.
- Wu, Y., & Goody, R. S. (2010). Chemical probes shed light on protein function. Journal of peptide science : an official publication of the European Peptide Society, 16(10), 543–556.
- Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step. Abberior Instruments.
- Sadighian, S. (2013, December 23). How to explain the difference between EDC-NHS coupling based and EDC-based mechanism?
- University of Bristol. (n.d.).
- University of Arizona. (n.d.). User Guide for Mass Spectrometry Finger Printing Technique. University of Arizona.
- ProteoChem. (n.d.). EDC-HCl (EDAC) Crosslinker Protocol. ProteoChem.
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- Yamaguchi, J., et al. (2001). Rapid functional analysis of protein-protein interactions by fluorescent C-terminal labeling and single-molecule imaging. FEBS letters, 502(3), 79–83.
- Shah, A. R., et al. (2015).
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analytical techniques for determining the degree of labeling with 2-Azidoethan-1-amine hydrochloride
Topic: Analytical Techniques for Determining the Degree of Labeling (DOL) with 2-Azidoethan-1-amine Hydrochloride Content Type: Publish Comparison Guide
Executive Summary
2-Azidoethan-1-amine hydrochloride (also known as 2-aminoethyl azide) is a foundational bifunctional linker used to introduce azide functionalities onto carboxyl-containing molecules (via EDC/NHS coupling) or aldehydes (via reductive amination). Unlike large fluorophores or chromogenic linkers, this small molecule (
Consequently, determining the Degree of Labeling (DOL)—the average number of azide groups attached per molecule—cannot be performed by simple direct absorbance measurement. This guide compares the three primary analytical workflows to solve this challenge: Indirect UV-Vis Titration (DBCO-Acid) , Intact Mass Spectrometry (MS) , and Fluorogenic Click Assays .
The Core Challenge: The "Invisible" Azide
When you conjugate 2-Azidoethan-1-amine to a protein, the resulting amide bond and the alkyl-azide tail do not absorb light significantly above 230 nm.
-
The Problem: You cannot use the Beer-Lambert law (
) directly because the "dye" (azide) has no signal. -
The Solution: You must either measure the mass shift (direct) or react the azide with a probe that does have a signal (indirect).
Comparative Analysis of Techniques
Method A: DBCO-Acid UV-Vis Titration (The "Workhorse" Method)
This is the most accessible method for laboratories equipped with a standard spectrophotometer. It relies on the bioorthogonal reaction between the installed azide and a Dibenzocyclooctyne (DBCO) probe. DBCO has a distinct absorbance peak at ~309 nm.
-
Mechanism: The azide-labeled protein is reacted with an excess of a specific DBCO probe (e.g., DBCO-Acid or DBCO-PEG4-OH). The DBCO covalently bonds to the azide. By purifying the product and measuring the ratio of the DBCO signal (309 nm) to the protein signal (280 nm), the DOL is calculated.[1]
-
Pros: Low cost; no specialized MS equipment needed; quantitative.
-
Cons: Requires a second reaction step; dependent on the extinction coefficient accuracy of the specific DBCO probe used.
Method B: Intact Mass Spectrometry (The "Gold Standard")
Intact Mass Spec (ESI-TOF or MALDI-TOF) measures the total molecular weight of the conjugate.
-
Mechanism: The mass of the native protein is compared to the mass of the conjugated protein. The mass difference is divided by the mass shift of a single label.
-
Mass Shift Calculation: For 2-Azidoethan-1-amine reacting with a carboxyl group (replacing -OH with -NH-CH2-CH2-N3), the net mass addition is +68.08 Da per label.
-
Pros: Absolute quantification; detects heterogeneity (distribution of 0, 1, 2, 3 labels).
-
Cons: High equipment cost; data interpretation is difficult for highly glycosylated proteins (like IgGs) where the glycosylation heterogeneity (>1000 Da) masks the small azide shift (68 Da).
Method C: Fluorogenic Click Assay (The "Sensitivity" Method)
Uses a "turn-on" probe (e.g., 3-ethynylcoumarin) that is non-fluorescent until it reacts with an azide.
-
Pros: Extremely sensitive; good for nanoparticles or low-concentration samples.
-
Cons: Often semi-quantitative; requires a standard curve of known azide concentrations; fluorescence quenching can skew results at high DOL.
Data Summary & Decision Matrix
| Feature | DBCO Titration (UV-Vis) | Intact Mass Spec (ESI-TOF) | Fluorogenic Assay |
| Precision | High (± 0.2 labels) | Very High (Exact counts) | Medium (Relative) |
| Throughput | Medium | Low | High (Plate reader) |
| Cost per Sample | Moderate (DBCO reagent cost) | High (Instrument time) | Low |
| Limit of Detection | ~0.1 mg/mL protein | ~0.01 mg/mL protein | ng/mL range |
| Best For | Routine QC of antibodies | Small proteins / Peptides | Nanoparticles / Surfaces |
Experimental Protocols
Protocol A: DBCO-Acid Titration Workflow (Recommended)
Use this protocol for antibodies and proteins >30 kDa.
Reagents:
-
DBCO-Acid (CAS: 1353016-70-2) or DBCO-PEG4-Alcohol .
-
Note: We use DBCO-Acid because it has a well-characterized extinction coefficient (
).
-
Step-by-Step:
-
Concentration Check: Ensure Azide-Protein is at ~1.0 mg/mL in Azide-free buffer (PBS, pH 7.4).
-
Titration Reaction: Add 5-10 molar equivalents of DBCO-Acid to the protein solution.
-
Incubation: Incubate for 2 hours at Room Temperature (or overnight at 4°C). The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) will consume the azides.
-
Purification (Critical): Remove unreacted DBCO using a Zeba™ Spin Desalting Column (7K MWCO) or dialysis. Failure to remove free DBCO will artificially inflate DOL.
-
Measurement: Measure Absorbance at 280 nm (
) and 309 nm ( ). -
Calculation: Use the following formula:
Protocol B: Intact Mass Spectrometry (ESI-TOF)
Use this protocol for peptides, nanobodies, or non-glycosylated proteins.
-
Desalting: Buffer exchange the sample into 0.1% Formic Acid / Water using C4 ZipTip or online LC desalting. Salts suppress ionization.
-
Injection: Inject 1-5 µg of protein onto a C4 or C8 reverse-phase column coupled to a Q-TOF mass spectrometer.
-
Deconvolution: Use MaxEnt1 or similar algorithm to deconvolute the charge envelope to zero-charge mass.
-
Analysis:
-
Identify the Mass of Unlabeled Protein (
). -
Identify the Mass of Labeled Species (
). -
Calculate
. - .
-
Visualization of Workflows
The following diagram illustrates the decision logic and the specific workflow for the DBCO Titration method.
Caption: Analytical workflow decision tree comparing direct Mass Spectrometry quantification versus indirect DBCO-based UV-Vis titration.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on EDC/NHS coupling and click chemistry protocols).
-
Thermo Fisher Scientific. (2021). EZ-Link TFP Ester-PEG4-DBCO User Guide. (Provides validated extinction coefficients for DBCO and correction factors for A280).
-
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Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
